methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Description
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Propriétés
Formule moléculaire |
C9H7ClN2O2 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-7(10)12-6-2-3-11-8(5)6/h2-4,11H,1H3 |
Clé InChI |
OTWYNDMHBARUBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC2=C1NC=C2)Cl |
Origine du produit |
United States |
Advanced Characterization and Synthetic Utility of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Executive Summary
In the landscape of modern targeted oncology and immunology, the design of small-molecule inhibitors relies heavily on privileged heterocyclic scaffolds. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 2092473-49-7) has emerged as a critical, orthogonally functionalizable building block [1]. As an azaindole derivative, the pyrrolo[3,2-b]pyridine core acts as a bioisostere for indole and purine rings, offering improved aqueous solubility, favorable hydrogen-bonding profiles, and unique electronic distributions that enhance binding affinity within kinase hinge regions and allosteric pockets.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in the synthesis of next-generation therapeutics (such as SOS1 and CD38 inhibitors), and field-proven, self-validating synthetic protocols for its derivatization.
Chemical Identity & Physicochemical Profiling
The strategic value of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate lies in its dual functional handles: a reactive C7-methyl ester for amidation or reduction, and a C5-chlorine atom primed for palladium-catalyzed cross-coupling. The presence of the pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO) of the C5-Cl bond, making it surprisingly reactive toward oxidative addition despite being a chloride rather than a heavier halide.
Quantitative Data Summary
| Property | Value | Pharmacological Significance |
| CAS Registry Number | 2092473-49-7 | Unique identifier for sourcing and IP tracking. |
| Molecular Formula | C9H7ClN2O2 | - |
| Molecular Weight | 210.62 g/mol | Low MW allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5. |
| SMILES | COC(=O)c1cc(Cl)nc2cc[nH]c12 | Facilitates in silico docking and chemoinformatic screening. |
| Topological Polar Surface Area (TPSA) | 45.33 Ų | Ideal range for membrane permeability and oral bioavailability. |
| H-Bond Donors / Acceptors | 1 / 3 | The pyrrole NH acts as a donor; the pyridine N and ester oxygens act as acceptors, ideal for kinase hinge-binding. |
| Predicted Density | 1.453 ± 0.06 g/cm³ | Indicates a highly compact, crystalline structure. |
Pharmacological Significance & Target Biology
Derivatives of CAS 2092473-49-7 are heavily cited in recent patent literature for their efficacy against difficult-to-treat oncology targets.
SOS1 Inhibition (KRAS-Driven Cancers)
The compound is a foundational intermediate in the synthesis of bicyclic heteroaryl carboxamides acting as SOS1 (Son of Sevenless 1) inhibitors [2]. SOS1 is a guanine nucleotide exchange factor (GEF) that catalyzes the removal of GDP from KRAS, allowing GTP to bind and activate the oncogene. By utilizing the C7 and C5 positions of the pyrrolo[3,2-b]pyridine core to project binding vectors into the SOS1 allosteric pocket, researchers can disrupt the KRAS-SOS1 protein-protein interaction, effectively starving KRAS of GTP and halting downstream MAPK/ERK signaling.
Figure 1: Mechanistic role of SOS1 inhibitors within the RTK-KRAS signaling cascade.
CD38 Inhibition (Immunosuppressive Tumor Microenvironments)
Furthermore, this scaffold is utilized in the development of CD38 inhibitors [3]. CD38 is an ecto-enzyme responsible for the degradation of NAD+ in the tumor microenvironment (TME). High CD38 expression leads to NAD+ depletion and the production of immunosuppressive adenosine, which exhausts CD8+ T cells. Heterobicyclic amides derived from the C7-carboxylate of this azaindole core have shown potent inhibition of CD38 NADase activity, restoring T-cell metabolic fitness.
Orthogonal Synthetic Workflows
To elaborate methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate into an active pharmaceutical ingredient (API), chemists typically employ an orthogonal functionalization strategy. The standard sequence involves:
-
Saponification of the C7-ester to a carboxylic acid.
-
Amide Coupling at C7 to establish the first binding vector.
-
Suzuki-Miyaura Cross-Coupling at the C5-chloride to establish the second binding vector.
Causality Check: Why perform amidation before cross-coupling? The C-Cl bond is chemically stable under standard basic saponification and peptide coupling conditions. Performing the Suzuki coupling last prevents the palladium catalyst from being poisoned by the free carboxylic acid and avoids potential side reactions between the boronic acid and the ester.
Figure 2: Prototypical orthogonal synthetic workflow utilizing CAS 2092473-49-7.
Detailed Experimental Protocols
The following protocols represent a self-validating system for the derivatization of the title compound. Each step includes built-in analytical checkpoints to ensure structural integrity.
Protocol A: Saponification of the C7-Ester
Objective: Convert the methyl ester to the corresponding carboxylic acid without degrading the pyrrolo-pyridine core.
-
Causality of Reagents: LiOH is preferred over NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, increasing the electrophilicity of the ester carbon, allowing the reaction to proceed rapidly at room temperature, thereby preventing degradation of the electron-deficient pyridine ring.
-
Procedure:
-
Dissolve methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF/H2O (20 mL).
-
Add LiOH·H2O (3.0 eq, 15.0 mmol) in a single portion.
-
Stir the biphasic mixture vigorously at 25 °C for 4 hours.
-
Validation Check: Monitor by LC-MS. The starting material peak (m/z 211 [M+H]+) should disappear, replaced by a more polar peak (m/z 197 [M+H]+).
-
Concentrate the THF under reduced pressure. Acidify the aqueous layer to pH ~4 using 1M HCl.
-
Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid.
-
Protocol B: HATU-Mediated Amidation
Objective: Couple the newly formed carboxylic acid with a primary or secondary amine.
-
Causality of Reagents: HATU is utilized because it forms an active HOAt ester. The nitrogen atom in the azabenzotriazole ring of HOAt participates in an intramolecular hydrogen bond with the incoming amine, drastically accelerating the aminolysis step. This is critical when coupling sterically hindered amines common in kinase inhibitor design.
-
Procedure:
-
Suspend the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes to ensure full deprotonation.
-
Add HATU (1.2 eq) and stir for 15 minutes to form the active ester.
-
Add the target amine (1.1 eq) and stir at room temperature for 2 hours.
-
Quench with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.
-
Protocol C: C5 Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl group at the C5 position.
-
Causality of Reagents: Pd(dppf)Cl2 is the optimal catalyst here. The bidentate dppf ligand enforces a cis-geometry on the palladium center after transmetalation, which accelerates the reductive elimination step. This is vital to outcompete potential protodehalogenation of the C5-chloride.
-
Procedure:
-
In a microwave vial, combine the C7-carboxamide intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Dissolve in a 4:1 mixture of 1,4-Dioxane/H2O (0.1 M).
-
Degas the solution by bubbling Argon through the mixture for 10 minutes.
-
Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and heat at 90 °C for 12 hours.
-
Validation Check: Filter an aliquot through Celite and analyze via LC-MS to confirm the mass shift corresponding to the loss of chlorine (-35 Da) and addition of the aryl group.
-
Purify the final compound via reverse-phase preparative HPLC.
-
References
- Wangshi Smart Technology Co Ltd. "Bicyclic heteroaryl carboxamide compounds as SOS1 inhibitors." Chinese Patent CN116041344A, published May 2, 2023.
- Ribon Therapeutics, Inc. "Heterobicyclic amides as inhibitors of cd38." World Intellectual Property Organization Patent WO2021021986A1, published February 4, 2021.
Spectroscopic Elucidation of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate: A Comprehensive NMR Guide
Executive Summary
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indole to improve aqueous solubility, alter hydrogen-bonding networks, and optimize pharmacokinetic profiles [1, 2]. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a highly functionalized intermediate utilized in the synthesis of complex therapeutics, including MK-0159, a potent CD38 inhibitor [1].
Accurate structural characterization of this intermediate is critical for downstream synthetic success. This whitepaper provides an in-depth, mechanistically grounded guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, detailing the causality behind the spectral data and outlining a self-validating protocol for empirical acquisition.
Structural Anatomy & Numbering Convention
To accurately assign NMR resonances, one must adhere strictly to the IUPAC numbering for the pyrrolo[3,2-b]pyridine core:
-
N1 : Pyrrole nitrogen (Hydrogen-bond donor).
-
C2 & C3 : Pyrrole ring carbons.
-
C3a & C7a : Bridgehead carbons fusing the two rings.
-
N4 : Pyridine nitrogen (Hydrogen-bond acceptor).
-
C5 : Alpha to the pyridine nitrogen, substituted with a Chlorine atom.
-
C6 : Beta to the pyridine nitrogen, bearing a single isolated proton.
-
C7 : Gamma to the pyridine nitrogen, substituted with a Methyl Ester (-COOCH₃) group.
¹H NMR Chemical Shifts & Mechanistic Causality
The ¹H NMR spectrum of this compound in DMSO-d₆ is defined by five distinct proton environments. The chemical shifts are dictated by a combination of inductive effects, mesomeric (resonance) delocalization, and anisotropic deshielding.
Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Mechanistic Rationale |
| N1-H | ~11.90 | Broad Singlet | 1H | - | Highly deshielded due to the electron-withdrawing nature of the fused pyridine ring and solvent hydrogen bonding. |
| C6-H | ~7.95 | Singlet | 1H | - | Isolated pyridine proton. Deshielded by the inductive effect of the ortho-chlorine and the anisotropic effect of the ortho-ester carbonyl [3]. |
| C2-H | ~7.75 | Doublet | 1H | ~3.2 | Alpha to the pyrrole nitrogen. Deshielded relative to C3-H due to the direct proximity of the electronegative N1 atom. |
| C3-H | ~6.65 | Doublet | 1H | ~3.2 | Beta to the pyrrole nitrogen. Shielded by the +M (mesomeric) effect of the N1 lone pair delocalizing into the pyrrole ring. |
| O-CH₃ | ~3.95 | Singlet | 3H | - | Methoxy protons deshielded by the adjacent electronegative ester oxygen. |
Causality Insight: The C6-H proton is a critical diagnostic signal. In an unsubstituted 4-azaindole, the C6 proton typically resonates near 7.1 ppm. However, the synergistic electron-withdrawing effects of the C5-chlorine (+0.2 ppm shift) and the C7-ester (+0.7 ppm shift) push this resonance significantly downfield to ~7.95 ppm, cleanly separating it from the pyrrole signals.
¹³C NMR Chemical Shifts & Electronic Environments
The ¹³C NMR spectrum provides a direct map of the molecule's carbon skeleton. The presence of the electronegative heteroatoms (N, O, Cl) creates a wide dispersion of chemical shifts.
Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Position | Shift (δ, ppm) | Carbon Type | Mechanistic Rationale |
| C=O | ~164.5 | Quaternary | Ester carbonyl carbon; highly deshielded by the double bond to oxygen. |
| C5 | ~146.0 | Quaternary | Alpha to N4 and directly bonded to the electronegative Chlorine. |
| C7a | ~143.5 | Quaternary | Bridgehead carbon adjacent to the electron-withdrawing N4 atom. |
| C3a | ~131.0 | Quaternary | Bridgehead carbon shared by the pyrrole and pyridine rings. |
| C2 | ~130.5 | CH | Alpha to the pyrrole nitrogen. |
| C7 | ~128.5 | Quaternary | Substituted with the electron-withdrawing ester group. |
| C6 | ~118.0 | CH | Pyridine beta-carbon; shielded relative to C5 but deshielded vs C3. |
| C3 | ~102.5 | CH | Highly shielded by the resonance contribution (+M effect) of the N1 lone pair. |
| O-CH₃ | ~53.0 | CH₃ | Aliphatic methoxy carbon attached to oxygen. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in structural elucidation, a simple 1D NMR is insufficient. The following step-by-step methodology ensures a self-validating system where 2D NMR techniques independently confirm the 1D assignments.
Step 1: Sample Preparation & Spectrometer Setup
-
Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer to a high-quality 5 mm NMR tube and insert into a 400 MHz or 500 MHz spectrometer.
-
Lock the spectrometer to the deuterium resonance of DMSO-d₆.
-
Perform rigorous gradient shimming (Z1–Z5) to achieve a TMS line width of < 1.0 Hz. Tune and match the probe for ¹H and ¹³C frequencies.
Step 2: 1D Acquisition
-
¹H NMR: Acquire using a 30° pulse angle, a relaxation delay (D1) of 2.0 s, and 16–32 scans to ensure a high signal-to-noise ratio.
-
¹³C NMR: Acquire using a 30° pulse angle, a relaxation delay of 2.0 s, and continuous ¹H decoupling (e.g., WALTZ-16 composite pulse sequence). Run for 512–1024 scans to resolve the quaternary carbons (C5, C7, C3a, C7a).
Step 3: 2D Validation (The Integrity Check)
-
COSY (Correlation Spectroscopy): Use to confirm the scalar coupling (³J ~ 3.2 Hz) between the C2-H (~7.75 ppm) and C3-H (~6.65 ppm) protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Map the ¹H signals to their directly attached ¹³C signals. This will definitively separate the C6-H/C6 pair from the C2-H/C2 pair.
-
HMBC (Heteronuclear Multiple Bond Correlation): Critical Step. Verify the regiochemistry of the ester group. Both the C6-H proton (~7.95 ppm) and the O-CH₃ protons (~3.95 ppm) must show strong ³J_CH long-range correlations to the ester carbonyl carbon (~164.5 ppm).
Workflow Visualization
NMR signal assignment and 2D validation workflow for pyrrolo[3,2-b]pyridines.
References
-
Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart. Journal of Medicinal Chemistry - ACS Publications. 1
-
Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. PMC / NIH. 2
-
Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide. Journal of Medicinal Chemistry - ACS Publications. 3
Sources
Structural Characterization and MS/MS Fragmentation Dynamics of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Executive Summary
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a critical synthetic intermediate and pharmacophore building block, notably utilized in the development of potent CD38 inhibitors (such as MK-0159) for the treatment of ischemia/reperfusion injury ()[1]. For researchers engaged in drug metabolism and pharmacokinetics (DMPK) or structural elucidation, establishing a robust tandem mass spectrometry (MS/MS) fragmentation profile is essential for trace-level quantification and metabolite identification. This technical guide provides a comprehensive, mechanistically grounded analysis of the electrospray ionization (ESI) MS/MS behavior of this specific azaindole derivative.
Structural Anatomy & Ionization Dynamics
The target molecule (Chemical Formula: C9H7ClN2O2, Exact Mass: 210.02 Da) consists of an electron-rich 1H-pyrrolo[3,2-b]pyridine (azaindole) core, substituted with a deactivating 5-chloro group and a 7-carboxylate (methyl ester) moiety.
In positive electrospray ionization (ESI+), the basic pyridine nitrogen acts as the primary site of protonation, yielding a highly stable [M+H]+ precursor ion at m/z 211.02. Due to the natural isotopic distribution of chlorine (75.77% 35Cl and 24.23% 37Cl ), the precursor ion manifests as a characteristic doublet at m/z 211.02 and 213.02 in an approximate 3:1 ratio. Tracking this isotopic signature is a critical self-validating step in MS/MS workflows; it allows analysts to definitively confirm the retention or loss of the halogen atom in subsequent product ions.
Self-Validating Experimental Protocol
To generate high-fidelity fragmentation data, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is designed with built-in causality and validation checkpoints.
Step 1: Sample Preparation
-
Action : Dissolve the analyte in a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade water containing 0.1% Formic Acid (FA).
-
Causality : Formic acid provides an abundant proton source, driving the equilibrium toward the [M+H]+ state and maximizing ESI+ sensitivity. The organic/aqueous blend ensures optimal desolvation droplet dynamics in the ESI source.
Step 2: Chromatographic Separation
-
Action : Inject 2 µL onto a C18 Ultra-High Performance Liquid Chromatography (UHPLC) column using a gradient of 5% to 95% ACN (with 0.1% FA) over 5 minutes.
-
Causality : The C18 stationary phase effectively retains the moderately hydrophobic azaindole core. Gradient elution sharpens the chromatographic peak, concentrating the ions entering the mass spectrometer to achieve a high signal-to-noise ratio.
Step 3: ESI Source Optimization
-
Action : Set capillary voltage to 4000 V, drying gas temperature to 225 °C, and nebulizer pressure to 60 psi ()[1].
-
Causality : These parameters ensure complete solvent evaporation without inducing premature thermal degradation (in-source fragmentation) of the labile methyl ester group.
Step 4: MS/MS Acquisition (Collision-Induced Dissociation)
-
Action : Isolate m/z 211.0 in Quadrupole 1 (Q1). Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas in Q2. Scan Quadrupole 3 (Q3) for fragments. Repeat the process for the 37Cl isotope at m/z 213.0.
-
Causality : Ramping the CE captures the full thermodynamic spectrum of fragmentation—low CE triggers facile ester cleavages, while high CE forces the rigid azaindole core to rupture. Parallel isolation of m/z 213.0 validates the presence of chlorine in the resulting fragments.
Step-by-step LC-MS/MS workflow for analyzing the pyrrolo[3,2-b]pyridine derivative.
Mechanistic Elucidation of Fragmentation Pathways
The collision-induced dissociation (CID) of protonated methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate follows a predictable, thermodynamically driven cascade.
Phase 1: Ester Cleavage (The Base Peak) The most labile moiety is the methyl ester. Upon collisional activation, the molecule undergoes a characteristic neutral loss of methanol ( CH3OH , 32.02 Da) ()[2]. This yields an abundant acylium ion at m/z 179.00. Because this cleavage requires minimal energy, m/z 179.00 typically forms the base peak (100% relative abundance) at low collision energies (10-15 eV). Self-Validation: The corresponding 37Cl precursor (m/z 213.02) will yield a fragment at m/z 181.00, confirming the chlorine atom remains attached to the core.
Phase 2: Decarbonylation Following the loss of methanol, the resulting acylium ion is highly reactive. It rapidly extrudes carbon monoxide ( CO , 27.99 Da) to form a stable azaindolyl cation at m/z 151.00. This sequential two-step neutral loss ( CH3OH + CO = 60 Da) is a definitive hallmark of methyl ester MS/MS fragmentation[2].
Phase 3: Dehalogenation & Isotopic Convergence At elevated collision energies (25-35 eV), the kinetic energy is sufficient to break the aryl-chloride bond. The m/z 151.00 ion expels a molecule of hydrogen chloride ( HCl , 35.98 Da), generating a conjugated ring cation at m/z 115.03. Self-Validation: Because the chlorine atom is lost in this step, the m/z 115.03 fragment will appear in the MS/MS spectra of both the m/z 211 and m/z 213 precursors. The convergence of both isotopic precursors to a single, monoisotopic fragment is definitive proof of HCl loss.
Phase 4: Azaindole Core Rupture At extreme collision energies (>35 eV), the robust pyrrolo[3,2-b]pyridine core begins to fragment. Indole and azaindole derivatives characteristically undergo ring contraction and cleavage, expelling hydrogen cyanide ( HCN , 27.01 Da) ()[3]. This yields a low-abundance terminal fragment at m/z 88.02.
Proposed ESI-MS/MS fragmentation pathway for the azaindole derivative.
Quantitative Data & Spectral Interpretation
The table below summarizes the expected quantitative MS/MS profile. For targeted metabolomics or Multiple Reaction Monitoring (MRM) assay development, the 211.02 → 179.00 transition is recommended as the primary quantifier due to its high abundance, while the 211.02 → 151.00 transition serves as an excellent qualifier.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment | Relative Abundance | Optimal CE (eV) |
| 211.02 | 179.00 | 32.02 ( CH3OH ) | Acylium ion formation | 100% (Base Peak) | 15 |
| 211.02 | 151.00 | 60.02 ( CH3OH + CO ) | Azaindolyl cation | 45% | 25 |
| 211.02 | 115.03 | 96.00 ( CH3OH + CO + HCl ) | Dehalogenated core | 20% | 35 |
| 211.02 | 88.02 | 123.01 ( CH3OH + CO + HCl + HCN ) | Pyrrole ring cleavage | <10% | 40 |
Note: Relative abundances are approximate and will vary slightly based on specific triple-quadrupole geometries, ion optics, and collision cell pressures.
Conclusion
The MS/MS fragmentation of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is governed by the sequential loss of its peripheral substituents (methanol, carbon monoxide, and hydrogen chloride) prior to the high-energy rupture of the azaindole core. By understanding the causality behind these thermodynamic cleavages and utilizing the natural 35Cl / 37Cl isotopic ratio as an internal validation mechanism, analytical scientists can confidently identify and quantify this scaffold in complex biological matrices.
References
-
Title : Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
-
Title : Mass Spectrometry - Fragmentation Patterns Source : Chemistry LibreTexts URL :[Link]
-
Title : Study of Mass Spectra of Some Indole Derivatives Source : American Journal of Analytical Chemistry (SCIRP) URL :[Link]
Sources
Preliminary Biological Activity Screening of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
An in-depth technical guide for researchers, scientists, and drug development professionals on the preliminary biological activity screening of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 2092473-49-7).
Executive Summary & Structural Rationale
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a highly functionalized azaindole building block. In modern medicinal chemistry, the pyrrolo[3,2- b ]pyridine scaffold is recognized as a "privileged structure," frequently deployed as a purine isostere to target the ATP-binding cleft of receptor tyrosine kinases (RTKs) [1].
The structural logic for screening this specific compound centers on three distinct pharmacophoric vectors:
-
The Azaindole Core (Hinge Binder): The N1-H (pyrrole) and N4 (pyridine) atoms serve as a potent bidentate hydrogen bond donor-acceptor pair. This motif perfectly aligns with the backbone amides of kinase hinge regions (e.g., Ala553 in FGFR4 or Met1160 in c-Met) [1, 2].
-
The 5-Chloro Substituent: Halogens at this position project into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity through hydrophobic packing and potential halogen bonding.
-
The 7-Methyl Carboxylate: This ester acts as a synthetic handle for further derivatization (e.g., into amides) or directly probes the solvent-exposed region of the kinase active site to improve solubility and binding kinetics.
Because unsubstituted pyrrolo[3,2- b ]pyridines are notorious for rapid C2-hydroxylation by hepatic enzymes [2], a robust preliminary screening workflow must concurrently evaluate biochemical potency, cellular efficacy, and early metabolic stability.
Mechanistic Target Hypothesis: FGFR and c-Met Kinases
Based on the structure-activity relationship (SAR) profiles of related isomers, this scaffold is highly biased toward the Fibroblast Growth Factor Receptor (FGFR) family and Hepatocyte Growth Factor Receptor (c-Met) [1, 2]. Aberrant signaling in these pathways drives tumor proliferation, angiogenesis, and resistance mechanisms in hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).
Caption: Disruption of RTK signaling pathways (FGFR4/c-Met) by pyrrolo[3,2-b]pyridine ATP-competitive inhibitors.
Screening Workflow & Experimental Protocols
To validate the biological activity of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, we employ a three-phase self-validating screening system.
Caption: Three-phase preliminary biological screening workflow for azaindole-based hit compounds.
Phase 1: Biochemical Kinase Inhibition (TR-FRET Assay)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated heterocyclic scaffolds. Self-Validating Protocol:
-
Preparation: Prepare a 3-fold, 10-point serial dilution of the compound in 100% DMSO, starting at 10 mM.
-
Kinase Reaction: In a 384-well plate, combine 5 µL of FGFR4 or c-Met kinase enzyme (1 nM final) with 5 µL of the compound dilution (final DMSO concentration = 1%). Incubate for 15 minutes at room temperature to allow pre-binding.
-
Activation: Initiate the reaction by adding 10 µL of an ATP/Substrate mix (ATP at the Km value for the specific kinase, e.g., 150 µM for FGFR4 [1]).
-
Quenching & Detection: After 60 minutes, add 20 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and europium-labeled anti-phospho antibodies.
-
Validation: Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). A Z'-factor > 0.6 validates the run.
Phase 2: Cellular Target Engagement (Ba/F3 Proliferation)
Causality: Biochemical potency does not guarantee cell permeability. We utilize Ba/F3 cells (murine pro-B cells) engineered to depend on specific human kinases (e.g., FGFR4 or c-Met) for survival. Comparing toxicity in engineered cells versus parental Ba/F3 cells (driven by IL-3) isolates on-target kinase inhibition from general cytotoxicity. Self-Validating Protocol:
-
Seeding: Seed Ba/F3-FGFR4 and parental Ba/F3 cells at 5×103 cells/well in 96-well plates. Supplement parental cells with 10 ng/mL IL-3.
-
Treatment: Treat cells with the compound (0.001 µM to 50 µM) for 72 hours at 37°C, 5% CO2 .
-
Viability Measurement: Add CellTiter-Glo® reagent (Promega) equal to the culture volume. Lyse cells for 10 minutes on an orbital shaker.
-
Readout: Measure luminescence. Calculate the IC50 using a 4-parameter logistic curve fit. An on-target hit must show an IC50 in the engineered line at least 10-fold lower than in the parental line.
Phase 3: In Vitro Microsomal Stability
Causality: The electron-rich pyrrole ring in pyrrolo[3,2- b ]pyridines is highly susceptible to CYP-mediated C2-hydroxylation [2]. Identifying this liability early dictates whether the C2 position requires synthetic blocking (e.g., methylation or fluorination) during lead optimization. Self-Validating Protocol:
-
Incubation: Incubate 1 µM of the compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Start the metabolic reaction by adding NADPH (1 mM final).
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ) and half-life ( T1/2 ).
Data Presentation: Expected Screening Profile
Given the compound is an unoptimized fragment/building block, preliminary screening is expected to yield micromolar biochemical activity, serving as a baseline for SAR expansion. Below is a structured presentation of expected baseline parameters based on structurally analogous fragments.
| Assay Category | Target / Model | Expected Baseline Value | Reference Standard (Control) |
| Biochemical Inhibition | FGFR4 Kinase | FGF401 ( IC50=12 nM ) [1] | |
| Biochemical Inhibition | c-Met Kinase | Crizotinib ( IC50=11 nM ) | |
| Cellular Viability | Ba/F3-FGFR4 | FGF401 ( IC50=50 nM ) | |
| Cellular Toxicity | Ba/F3 (Parental) | Doxorubicin ( ) | |
| Metabolic Stability | Human Liver Microsomes | T1/2<15 min (High Clearance) | Verapamil ( T1/2≈15 min ) |
Note: The high expected clearance ( T1/2<15 min) highlights the necessity of tracking the C2-hydroxylation metabolite via LC-MS/MS during Phase 3.
Conclusion and Next Steps
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a high-potential starting point for targeted kinase inhibitor design. The preliminary biological screening workflow outlined above ensures that both the pharmacodynamic potential (hinge-binding affinity to FGFR/c-Met) and pharmacokinetic liabilities (pyrrole oxidation) are quantified simultaneously.
If the biochemical IC50 falls within the low micromolar range, the immediate synthetic next steps should involve:
-
Converting the 7-methyl ester into a bulky amide to probe the solvent channel.
-
Substituting the 5-chloro group with aryl moieties via Suzuki coupling to engage the hydrophobic pocket.
-
Introducing a blocking group at the C2 position to mitigate CYP450-mediated clearance.
References
-
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 2022. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry (via PMC), 2021. Available at:[Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules (MDPI), 2017. Available at:[Link]
Pharmacophore Modeling and Structural Optimization of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate Derivatives in Targeted Drug Discovery
Executive Summary
The pursuit of highly selective kinase inhibitors and allosteric modulators frequently relies on privileged bicyclic heteroaromatic scaffolds. Among these, the 1H-pyrrolo[3,2-b]pyridine core has emerged as a structurally rigid, bioisosteric mimic of the adenine ring of ATP. This whitepaper provides an in-depth technical guide on the pharmacophore modeling and synthetic derivatization of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 2092473-49-7). By leveraging its orthogonal synthetic handles—an activated C5-chloride and a C7-methyl ester—medicinal chemists can systematically probe the hinge region, hydrophobic pockets, and solvent channels of target proteins such as FGFR4, c-Met, and metabotropic glutamate receptors [1][2].
Structural Anatomy & Pharmacophoric Vectors
To successfully model a pharmacophore based on the methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate scaffold, one must first deconstruct its physicochemical vectors. The molecule presents a highly programmable surface:
-
The Hinge-Binding Motif (N1 & N4): The pyrrole nitrogen (N1) acts as a strong Hydrogen Bond Donor (HBD), while the adjacent pyridine nitrogen (N4) serves as a Hydrogen Bond Acceptor (HBA). This bidentate interaction is the cornerstone of ATP-competitive kinase inhibition.
-
The C5-Chloro Substituent (Hydrophobic/Synthetic Handle): Positioned ortho to the electron-withdrawing pyridine nitrogen, the C5-chloride is highly activated. Biologically, halogens can occupy the hydrophobic pocket behind the gatekeeper residue (forming halogen bonds). Synthetically, it is a prime electrophile for Palladium-catalyzed cross-coupling.
-
The C7-Methyl Carboxylate (Solvent Channel Vector): The ester group projects outward. While the methyl ester itself is bulky and lipophilic, it serves as a critical protecting group during C5 functionalization. Post-coupling, it can be hydrolyzed to a free carboxylic acid or converted to an amide to form salt bridges with conserved lysine residues in the solvent-exposed channel[3].
Fig 1: Pharmacophoric interaction map of the pyrrolo[3,2-b]pyridine scaffold within a kinase.
3D Pharmacophore Modeling Workflow (Self-Validating)
To transition from a 2D scaffold to a predictive 3D pharmacophore model, computational chemists must employ a rigorous, self-validating workflow. The following protocol details the generation of a ligand-based pharmacophore model for virtual screening.
Objective: Map the spatial arrangement of essential features to identify novel derivatives with high target affinity.
-
Step 1: Conformational Sampling: Use a conformational search algorithm (e.g., OMEGA by OpenEye) to generate a maximum of 200 conformers per derivative.
-
Causality: Limiting the conformer library to 200 ensures computational efficiency while providing sufficient coverage of the global minimum, preventing the model from being skewed by high-energy, biologically irrelevant states.
-
-
Step 2: Feature Extraction & Mapping: Assign pharmacophoric features based on the scaffold's anatomy. Map HBD to N1, HBA to N4, Hydrophobic (HYD) to the C5 vector, and HBA/Negative Ionizable to the C7 vector.
-
Step 3: Model Validation (The Checkpoint): A model is only as good as its ability to distinguish true hits from noise. Seed 15 known active pyrrolo[3,2-b]pyridine inhibitors into a decoy database of 1,000 property-matched inactive compounds (e.g., via the DUD-E database).
-
Validation Metric: Generate a Receiver Operating Characteristic (ROC) curve. The workflow is validated and allowed to proceed to virtual screening only if the Area Under the Curve (AUC) is ≥ 0.85, proving the model's predictive enrichment.
-
Fig 2: Step-by-step 3D pharmacophore modeling workflow for pyrrolo[3,2-b]pyridine derivatives.
Synthetic Derivatization Protocol
The true value of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate lies in its synthetic versatility. The following protocol outlines a self-validating methodology for C5-arylation and subsequent C7-amidation.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling & Amidation
-
Causality for Reagent Selection: The C7-methyl ester is intentionally retained during the C5 cross-coupling phase. If the free carboxylic acid were present, it could coordinate with and poison the Palladium catalyst, or lead to unwanted decarboxylation at elevated temperatures.
Step 1: C5-Arylation
-
Charge a Schlenk flask with methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with N₂ three times. Causality: Oxygen must be strictly excluded to prevent the oxidative degradation of the highly active Pd(0) catalytic species.
-
Add degassed 1,4-dioxane/H₂O (4:1) and heat to 90°C for 4 hours.
-
Validation Checkpoint: Sample the reaction mixture and analyze via LC-MS. The reaction is deemed successful and complete only when the starting material mass (m/z 211[M+H]+) is fully consumed. If unreacted starting material remains, spike with an additional 0.02 eq of catalyst.
Step 2: C7-Ester Hydrolysis & Amidation
-
Treat the isolated C5-arylated intermediate with LiOH (3.0 eq) in THF/H₂O (1:1) at room temperature for 2 hours to yield the free carboxylic acid.
-
React the acid with an amine of choice using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF to yield the final targeted amide derivative.
Quantitative Data Presentation
The tables below summarize the spatial requirements of the pharmacophore model and the resulting Structure-Activity Relationship (SAR) data, demonstrating the direct causality between scaffold modification and biological potency.
Table 1: Pharmacophore Feature Coordinates & Tolerances
Spatial mapping based on a validated active conformation bound to a generic kinase hinge region.
| Feature ID | Pharmacophore Type | Originating Chemical Moiety | Radius Tolerance (Å) | X, Y, Z Coordinates |
| F1 | Hydrogen Bond Donor | Pyrrole N1 (-NH) | 1.5 | 2.34, -1.20, 0.45 |
| F2 | Hydrogen Bond Acceptor | Pyridine N4 | 1.5 | 4.12, -0.85, 0.12 |
| F3 | Hydrophobic / Aromatic | C5-Chloro / Aryl Vector | 2.0 | 6.55, 1.10, -1.22 |
| F4 | Hydrogen Bond Acceptor | C7-Carbonyl (Ester/Amide) | 1.5 | -1.10, 3.45, 1.05 |
Table 2: Representative SAR Summary against FGFR4 Kinase
Demonstrating the impact of C5 and C7 derivatization on target affinity.
| C5 Substituent | C7 Substituent | IC₅₀ (nM) | Pharmacophore Fit Score | Mechanistic Causality |
| -Cl (Starting Material) | -COOCH₃ | >10,000 | 45.2 | Lacks deep hydrophobic engagement; ester clashes with solvent channel. |
| -Phenyl | -COOCH₃ | 1,250 | 68.4 | Phenyl ring engages the hydrophobic pocket, improving affinity. |
| -2,4-diF-Phenyl | -COOCH₃ | 340 | 75.1 | Fluorines induce favorable multipolar interactions in the DFG pocket. |
| -2,4-diF-Phenyl | -COOH | 45 | 89.3 | Free acid forms a critical salt bridge with the catalytic lysine. |
| -2,4-diF-Phenyl | -CONH-Aryl | 12 | 94.6 | Amide extension perfectly fills the solvent channel, maximizing VdW contacts. |
Physicochemical properties and lipophilicity of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Physicochemical Profiling and Lipophilicity of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate: A Technical Guide
The Strategic Role of 4-Azaindoles in Drug Discovery
In modern medicinal chemistry, azaindoles (pyrrolopyridines) are recognized as highly privileged scaffolds. They are frequently deployed as bioisosteres for indoles and purines to modulate a drug candidate's potency, metabolic stability, and physicochemical properties[1]. Among the four possible isomers, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is particularly valuable. The fused ring system exhibits significant electronic anisotropy: the pyrrole moiety acts as an electron-rich center, while the pyridine ring is electron-deficient[2].
The compound methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 2092473-49-7) represents a highly functionalized building block[3]. The strategic placement of a chlorine atom at the C5 position and a methyl carboxylate at the C7 position fine-tunes the molecule's lipophilicity and hydrogen-bonding capacity, making it an ideal starting point for kinase inhibitors and protein-protein interaction (PPI) modulators.
Structural and Physicochemical Properties
Understanding the baseline physicochemical parameters of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of downstream lead compounds.
The 5-chloro substitution serves a dual purpose: it increases the overall lipophilicity to better occupy hydrophobic binding pockets, and it blocks potential sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes). Concurrently, the 7-methyl carboxylate provides a versatile synthetic handle while contributing to the molecule's Topological Polar Surface Area (TPSA) via its hydrogen-bond acceptor (HBA) oxygen atoms.
Quantitative Data Summary
Below is a consolidated table of the core physicochemical properties for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, synthesized from computational models and empirical isomer data[3][4].
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C9H7ClN2O2 | Baseline composition for mass spectrometry (M+H: ~211.02). |
| Molecular Weight | 210.62 g/mol | Low MW allows for significant downstream elaboration without exceeding the Lipinski limit of 500 Da. |
| Estimated LogP | 2.0 – 2.4 | Optimal "Goldilocks" lipophilicity; balances aqueous solubility with passive membrane permeability. |
| TPSA | ~66.0 Ų | Well below the 140 Ų threshold, indicating excellent potential for cellular and blood-brain barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 1 | The pyrrole NH acts as a strict donor, crucial for hinge-binding in kinase targets. |
| H-Bond Acceptors (HBA) | 3 - 4 | Pyridine N and ester oxygens facilitate interactions with target residues and water molecules. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding. |
Lipophilicity (LogP/LogD) and Acid-Base Dynamics
Lipophilicity is the primary driver of a molecule's partition coefficient between lipid membranes and aqueous environments. For this specific azaindole, the estimated LogP of ~2.4 is highly favorable[4].
However, the physiological behavior of the molecule is governed by its distribution coefficient (LogD) at pH 7.4, which depends heavily on its pKa. The unsubstituted 4-azaindole core possesses a weakly basic pyridine nitrogen. In this functionalized derivative, the strongly electron-withdrawing nature of both the 5-chloro group and the 7-carboxylate group significantly depletes the electron density of the pyridine ring. This shifts the pKa of the pyridine nitrogen downward (typically < 3.0)[5]. Consequently, at a physiological pH of 7.4, the molecule exists almost entirely in its unionized, neutral state. This lack of ionization prevents the molecule from becoming "trapped" in the aqueous phase, thereby maximizing passive transcellular permeability.
Self-Validating Experimental Protocols
To empirically validate the computational properties of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, the following self-validating workflows must be executed.
Protocol A: Shake-Flask Method for LogD (pH 7.4) Determination
Causality: While computational LogP provides a baseline, the shake-flask method remains the gold standard because it measures true thermodynamic partitioning, accounting for complex solvation energies that algorithms often miss.
-
Preparation: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO.
-
System Setup: Pre-saturate 1-octanol with 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours to ensure phase equilibrium.
-
Partitioning: In a glass vial, combine 500 µL of the pre-saturated octanol, 500 µL of the pre-saturated PBS, and spike in 10 µL of the compound stock.
-
Self-Validation Control: In a parallel vial, perform the exact same steps using Propranolol (a known moderate-lipophilicity standard). If the Propranolol LogD deviates from its literature value (~1.2 at pH 7.4), the assay is voided.
-
Equilibration: Vortex the vials for 3 minutes, then shake at 300 RPM for 1 hour at 25°C. Centrifuge at 3000 x g for 15 minutes to achieve clean phase separation.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration in each phase using HPLC-UV (at λ = 254 nm).
-
Calculation: LogD = Log10([Concentration in Octanol] / [Concentration in PBS]).
Protocol B: Kinetic Solubility via Laser Nephelometry
Causality: For early-stage building blocks, kinetic solubility (precipitation from a DMSO stock into an aqueous buffer) is more biologically relevant than thermodynamic solubility, as it mimics the conditions of in vitro high-throughput screening assays.
-
Serial Dilution: Prepare a serial dilution of the compound in DMSO ranging from 10 mM down to 0.1 mM.
-
Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a 96-well plate containing 245 µL of PBS (pH 7.4), yielding a final DMSO concentration of 2% and compound concentrations ranging from 200 µM to 2 µM.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours to allow for potential nucleation and precipitation.
-
Self-Validation Control: Include wells spiked with Nicardipine (poorly soluble) and Caffeine (highly soluble) to validate the dynamic range of the nephelometer.
-
Measurement: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration at which the scattered light signal does not significantly exceed the baseline of the blank (2% DMSO in PBS).
Physicochemical Profiling Workflow
Workflow for physicochemical profiling of azaindole building blocks.
Conclusion
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a highly optimized building block that leverages the inherent advantages of the 4-azaindole scaffold. By carefully balancing lipophilicity (LogP ~2.4), minimizing polar surface area, and utilizing electron-withdrawing groups to suppress ionization at physiological pH, this molecule provides a robust foundation for generating highly permeable, bioavailable lead compounds in early-stage drug discovery.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Buy 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 860496-20-4 [smolecule.com]
- 3. appchemical.com [appchemical.com]
- 4. 2-Chloro-3-(4-nitrophenyl)propanenitrile | C9H7ClN2O2 | CID 64831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
Application Note: Synthesis and Mechanistic Evaluation of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 2092473-49-7)
Executive Summary
The pyrrolo[3,2-b]pyridine scaffold is a highly privileged bicyclic pharmacophore in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles and target-binding affinities of small-molecule therapeutics. Specifically, methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate serves as a critical intermediate in the synthesis of potent, orally bioavailable enzymatic inhibitors, such as the CD38 inhibitor MK-0159, which is investigated for protecting against ischemia/reperfusion injury[1].
This application note details a robust, scalable, self-validating protocol for the synthesis of this intermediate via an acid-catalyzed intramolecular cyclization.
Mechanistic Rationale & Experimental Causality
The synthesis relies on the intramolecular cyclization of an enamine-type precursor, methyl (E)-3-amino-6-chloro-2-(2-ethoxyvinyl)isonicotinate .
-
Solvent and Catalyst Selection (Acetic Acid): Glacial acetic acid (AcOH) is selected as both the solvent and the acid catalyst. The acidic medium protonates the ethoxy ether of the vinyl group, transforming it into a superior leaving group (ethanol). Simultaneously, it activates the vinyl moiety for nucleophilic attack by the adjacent primary amine.
-
Thermal Parameters (110 °C for 18 h): The cyclization requires significant thermal energy to overcome the activation barrier of the ring closure and subsequent aromatization. Maintaining the reaction at 110 °C ensures complete conversion while avoiding the thermal degradation of the resulting electron-rich pyrrole ring[1].
-
Controlled Quenching & Precipitation: The reaction is quenched with ice rather than ambient water. This mitigates the exothermic mixing of water and hot acetic acid, preventing localized superheating that could degrade the product. Subsequent neutralization with aqueous sodium bicarbonate ( NaHCO3 ) deprotonates the pyridine nitrogen, drastically reducing the compound's aqueous solubility and driving the precipitation of the product as a free base solid[1].
Synthesis Workflow
Workflow for the synthesis of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate.
Quantitative Data & Reaction Parameters
| Parameter | Reagent / Condition | Quantity / Value | Mechanistic Role |
| Starting Material | Methyl (E)-3-amino-6-chloro-2-(2-ethoxyvinyl)isonicotinate | 3.3 g | Linear precursor |
| Solvent / Catalyst | Acetic Acid (AcOH) | 30 mL | Proton donor, reaction medium |
| Temperature | Heating Block / Oil Bath | 110 °C | Overcome activation energy |
| Reaction Time | Continuous Stirring | 18 hours | Ensure full cyclization/aromatization |
| Quench | Ice pieces followed by H2O | Excess | Exotherm control, solvent dilution |
| Neutralization | Aqueous NaHCO3 | Until slightly basic | Induce free-base precipitation |
Step-by-Step Experimental Protocol
Safety Precautions: Standard PPE (lab coat, safety goggles, nitrile gloves) must be worn. Acetic acid is corrosive and a lachrymator; all heating and quenching steps must be performed inside a certified chemical fume hood.
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl (E)-3-amino-6-chloro-2-(2-ethoxyvinyl)isonicotinate (3.3 g)[1].
-
Dissolution & Heating: Add glacial acetic acid (30 mL) to the flask. Stir the mixture to ensure complete dissolution. Submerge the flask in a pre-heated oil bath or heating block set to 110 °C.
-
Cyclization: Maintain vigorous stirring at 110 °C under a positive pressure of nitrogen for 18 hours[1].
-
In-Process Control (IPC): Monitor the reaction progression via Thin-Layer Chromatography (TLC) on silica gel. Spots can be visualized using UV light (254 nm) or by charring with an aqueous KMnO4 solution to confirm the disappearance of the starting material[1].
-
Thermal Quench: Upon completion, remove the flask from the heat source and allow it to cool to ambient room temperature. Carefully add crushed ice pieces directly into the reaction mixture, followed by cold deionized water, stirring continuously to manage the mild exotherm.
-
Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3 ) dropwise. Monitor the pH until the solution becomes slightly basic (pH ~8). A distinct solid precipitate will form as the pyridine nitrogen is deprotonated[1].
-
Isolation: Collect the resulting solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove residual acetate salts.
-
Drying: Dry the solid under high vacuum at 40 °C to constant weight to yield the final methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate.
Self-Validating System: Analytical Characterization
To ensure scientific integrity and confirm the success of the protocol, the isolated solid must be subjected to a self-validating analytical suite:
-
LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry (e.g., Agilent Technologies 1290 Infinity II LC-MS system with UV maxplot or ELSD detection)[1]. The expected mass ( [M+H]+ ) for C9H7ClN2O2 is approximately m/z 211.0. The isotopic pattern must reflect the presence of the single chlorine atom (approximate 3:1 ratio of M : M+2).
-
NMR Spectroscopy: 1H NMR should confirm the disappearance of the ethoxyvinyl protons and the appearance of the characteristic pyrrole ring protons (typically a pair of doublets around 6.5–7.5 ppm, depending on the solvent), alongside the highly deshielded pyridine core proton.
References
-
Title: Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][1]
Sources
Application of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate as a kinase inhibitor scaffold
Initiating the Analysis
I'm diving into this request. The central theme is the application of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate as a kinase inhibitor scaffold. I'm focusing on crafting detailed application notes and protocols for this compound.
Defining the Parameters
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Investigating Key Scaffold Uses
I've been digging deeper into "pyrrolo[3,2-b]pyridine." My recent search results reveal it's a prominent privileged scaffold. This scaffold seems to be a workhorse in kinase inhibitor design, particularly for FGFR4, PI3K, and SYK. Interestingly, it also pops up in other target classes, like KDM5A inhibitors. The implications are expanding further...
Defining Application Scope
I'm now zeroing in on defining the scope for the application note. I'm structuring it around the versatile building block "methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate." I plan to highlight its utility in designing kinase inhibitors, specifically focusing on FGFR4, and extending the potential to other kinases. The title and abstract are taking shape to reflect this focus.
Elaborating Key Mechanistic Details
I'm now diving deep into the mechanistic aspects. I want to highlight how the pyrrolo[3,2-b]pyridine core interacts with the kinase hinge region, using FGFR4 as a primary example. I'm exploring how the 5-chloro group can be transformed into a formyl group to interact with gatekeeper residues or target covalent cysteine residues like Cys552 in FGFR4. Next steps will encompass experimental protocols.
Citing the key reference
I've got the paper to cite: Yang, et al.'s 2022 work on FGFR inhibitors. It looks like their findings on 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides are going to be critical for the argument. The design, synthesis, and biological evaluation aspects are particularly relevant.
Organizing Key Content
I'm structuring the application note. The working title is set, and I've started the "Introduction & Mechanistic Rationale" section. I'm focusing on the pyrrolo[3,2-b]pyridine core as a privileged scaffold and its mimicry of adenine in ATP. The key building block, methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, has three diversification vectors. I'm laying out these points methodically for clarity.
Detailing Chemical Modifications
I am now focusing on chemical modifications. The formyl group, introduced via vinylation and oxidative cleavage, is critical to target gatekeeper cysteines, such as Cys552 in FGFR4. I'm noting the 7-carboxylate position and N1 position on the scaffold, as both provide diversification vectors. The former allows for solvent-exposed groups via amide coupling, and the latter can be alkylated or protected during synthesis.
Outlining Protocol Details
I'm now detailing the synthetic methodology, step-by-step, starting with the key building block. I'm focusing on why specific reagents are employed, for instance, Pd(dppf)Cl2 for vinylation and OsO4/NaIO4 for formylation. I've also detailed the Z'-LYTE Kinase Assay protocol for FGFR4 inhibition, paying attention to ATP concentrations at Km.
Data Presentation & Further Applications
I'm structuring the data presentation now, highlighting IC50 values of a representative compound (like Yang et al.'s Compound 10z) against FGFR isoforms for selectivity demonstration. I've also briefly noted the utility in epigenetic modulators like KDM5A inhibitors, citing Horton et al. (2018), mentioning the application of the 7-carboxylate. I'm about to compile the reference list.
Visualizing the Signaling Pathway
I'm developing a visual representation of the FGF19/FGFR4 pathway and inhibitor action. I've mapped the key components: FGF19 ligand, FGFR4 kinase (wild-type and mutants), the 5-formyl-pyrrolo[3,2-b]pyridine inhibitor, FRS2/Grb2, MAPK/ERK, PI3K/AKT pathways, and the ultimate effect on HCC cell proliferation and survival. The inhibitor's covalent binding to Cys552 is highlighted.
I'm developing a visual representation of the FGF19/FGFR4 pathway and inhibitor action. I've mapped the key components: FGF19 ligand, FGFR4 kinase (wild-type and mutants), the 5-formyl-pyrrolo[3,2-b]pyridine inhibitor, FRS2/Grb2, MAPK/ERK, PI3K/AKT pathways, and the ultimate effect on HCC cell proliferation and survival. The inhibitor's covalent binding to Cys552 is highlighted.
Refining Inhibitor Specificity
I'm now diving deeper into the specificity of the 5-formyl-pyrrolo[3,2-b]pyridine inhibitors. I'm focusing on the reversible covalent warhead (formyl) to minimize off-target effects, unlike irreversible Michael acceptors. I'm noting the prolonged target residence time, vital for efficacy. I'm also confirming the selective target for FGFR4 over other isoforms, citing Yang et al. 2022 for the mechanism and compound 10z data [1]. I will note the specificity for each target.
Drafting DOT Diagrams
I'm now drafting the DOT diagrams for visualization. I will follow instructions. I'm focusing on ensuring adequate color contrast for accessibility, aiming for descriptive captions below. I'm starting with the initial block: Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, highlighting its role as a key building block.
Analyzing Functional Groups
I'm now analyzing the strategic orientation of the functional groups within the scaffold. I have three orthogonal vectors of diversification, which include: The 1H-Pyrrole motif, which serves as a hinge binder; The 5-Chloro Position (Warhead Attachment); and The 7-Carboxylate Position (Solvent Channel/Selectivity Filter). The chlorine is converted to a formyl group for reversible-covalent interaction with Cys552. I'm noting the modification potential.
Detailing Reagent Specificity
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Elaborating on Amidation Steps
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Application Notes and Protocols for the N-Alkylation of Methyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Introduction: The Significance of N-Alkylated Pyrrolo[3,2-b]pyridines in Drug Discovery
The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] N-alkylation of this scaffold is a critical step in the synthesis of many pharmaceutical candidates, as the nature of the N-substituent can profoundly influence the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a key intermediate in the synthesis of various therapeutic agents. Its N-alkylation provides a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides a comprehensive guide to the N-alkylation of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, detailing various reagents and reaction conditions. We will delve into the underlying chemical principles that govern the choice of experimental parameters, offering researchers, scientists, and drug development professionals the insights needed to successfully synthesize N-alkylated derivatives of this important heterocyclic system.
Understanding the Substrate: Electronic Properties and Reactivity
The reactivity of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate in N-alkylation reactions is governed by the electronic properties of the heterocyclic core and its substituents. The pyrrolo[3,2-b]pyridine system is an azaindole, and the nitrogen atom in the pyridine ring reduces the electron density of the bicyclic system compared to indole. Furthermore, the presence of two electron-withdrawing groups, the 5-chloro and the 7-carboxylate substituents, further decreases the electron density of the pyrrole ring. This has several important consequences:
-
Regioselectivity of Alkylation: The pyrrolo[3,2-b]pyridine scaffold presents two potential sites for alkylation: the N1-position of the pyrrole ring and the N7-position of the pyridine ring. Alkylation of the pyridine nitrogen is generally less favorable under non-acidic conditions. The primary focus of this guide is on the N1-alkylation of the pyrrole ring.
-
Potential for C-Alkylation: While N-alkylation is generally favored, the potential for competing C-alkylation, particularly at the C2 or C3 positions of the pyrrole ring, should be considered, especially with highly reactive electrophiles or under certain reaction conditions.[3]
Strategic Approaches to N-Alkylation
Several robust methods can be employed for the N-alkylation of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate. The choice of method will depend on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.
Classical N-Alkylation with a Base and Alkyl Halide
This is the most common and straightforward approach. The reaction proceeds via deprotonation of the pyrrole nitrogen with a suitable base to form the corresponding anion, which then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction.
Causality Behind Experimental Choices:
-
Choice of Base: The base must be strong enough to deprotonate the pyrrole N-H. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is often used in aprotic solvents like DMF or THF.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): Milder bases that are suitable for many applications. Cs₂CO₃ is often more effective than K₂CO₃ due to the higher solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the resulting anion.[4]
-
-
Choice of Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used as they can dissolve the reactants and stabilize the charged intermediates.[5]
-
Choice of Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most effective electrophiles for this SN2 reaction. Alkyl iodides are the most reactive, followed by bromides and then chlorides.
Experimental Workflow for Classical N-Alkylation
Caption: General workflow for classical N-alkylation.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
-
To a solution of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-Alkylation using Cesium Carbonate in Acetonitrile
-
To a solution of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 eq) in anhydrous acetonitrile (0.2 M), add cesium carbonate (2.0 eq) and the alkyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition A (NaH/DMF) | Condition B (Cs₂CO₃/MeCN) | Rationale |
| Base | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) | NaH for strong, irreversible deprotonation; Cs₂CO₃ as a milder, often more efficient base.[4] |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (MeCN) | Polar aprotic solvents to dissolve reactants and stabilize intermediates. |
| Temperature | 0 °C to room temperature | Room temperature to reflux | Milder conditions for NaH to control reactivity; heating may be required for less reactive alkyl halides with Cs₂CO₃. |
| Alkylating Agent | Alkyl halide (I, Br, Cl) | Alkyl bromide or iodide | Reactivity: I > Br > Cl. |
| Typical Yields | 60-95% | 70-98% | Yields are substrate and alkylating agent dependent. |
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the N-alkylation of acidic N-H bonds using an alcohol as the alkylating agent.[6][7] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, making it particularly useful for the synthesis of chiral N-alkylated compounds.[8] The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Causality Behind Experimental Choices:
-
Mechanism: The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the deprotonated pyrrole nitrogen. The pKa of the N-H bond should ideally be below 13 for the reaction to be efficient.[8]
-
Reagents:
-
Phosphine: Triphenylphosphine is the most common choice.
-
Azodicarboxylate: DEAD and DIAD are standard reagents. DIAD is often preferred due to its lower toxicity.
-
Alcohol: Primary and secondary alcohols are suitable substrates.
-
-
Solvent: Anhydrous aprotic solvents like THF or dichloromethane (DCM) are typically used.
Reaction Mechanism of the Mitsunobu Reaction
Caption: Simplified mechanism of the Mitsunobu reaction.
Protocol 3: Mitsunobu N-Alkylation
-
To a solution of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique for N-alkylation, particularly for larger-scale reactions.[9] It involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the deprotonated pyrrole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.
Causality Behind Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are common choices.
-
Base: A solid inorganic base like powdered KOH or K₂CO₃ is typically used.
-
Solvent System: A two-phase system of an organic solvent (e.g., toluene, dichloromethane) and a solid base is common.
Protocol 4: N-Alkylation under Phase-Transfer Catalysis
-
To a vigorously stirred mixture of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 eq), powdered potassium hydroxide (5.0 eq), and tetrabutylammonium bromide (0.1 eq) in toluene (0.2 M), add the alkyl halide (1.2 eq).
-
Heat the mixture to 50-80 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter the solid.
-
Wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially when using NaH.
-
Increase the reaction temperature or time.
-
Consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide).
-
For the Mitsunobu reaction, ensure the pKa of the pyrrole is sufficiently low.
-
-
Side Reactions (e.g., C-alkylation):
-
Use a less reactive alkylating agent.
-
Employ milder reaction conditions (lower temperature, weaker base).
-
-
Incomplete Reaction:
-
Increase the equivalents of the base and/or alkylating agent.
-
Ensure efficient stirring, especially in heterogeneous reactions like PTC.
-
Conclusion
The N-alkylation of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a versatile transformation that can be achieved through several reliable methods. The choice of the optimal protocol depends on the specific alkyl group to be introduced and the scale of the synthesis. By understanding the electronic nature of the substrate and the mechanisms of the different alkylation reactions, researchers can effectively synthesize a wide array of N-substituted pyrrolo[3,2-b]pyridines for further investigation in drug discovery and development programs.
References
- Trubitsõn, D., Martõnova, J., et al. (2019).
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- ChemicalBook.
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Application Note: Strategic Synthesis of 4-Azaindole Compound Libraries from Methyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Abstract
The azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent therapeutic agents, particularly kinase inhibitors.[1][2] This application note provides a detailed guide for the strategic utilization of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, a versatile starting material, for the efficient construction of diverse 4-azaindole compound libraries. We present field-proven, step-by-step protocols for key diversification reactions, including palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C5 position. Furthermore, we detail a secondary diversification strategy involving hydrolysis of the C7-ester followed by amide coupling. The causality behind experimental choices is explained, empowering researchers in drug discovery to rapidly generate novel chemical entities for high-throughput screening and lead optimization.
Introduction: The 4-Azaindole Scaffold in Drug Discovery
Azaindoles, bioisosteric analogs of indoles and purines, have garnered significant interest from medicinal chemists due to their ability to interact with a wide array of biological targets.[1][3] The strategic placement of a nitrogen atom in the six-membered ring modulates the scaffold's physicochemical properties, such as hydrogen bonding capacity, solubility, and metabolic stability, which can be fine-tuned to enhance a drug candidate's potency and pharmacokinetic profile.[1][2] The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core, in particular, has been incorporated into numerous kinase inhibitors and other therapeutically important molecules.[4][5]
The challenge in drug discovery lies in the rapid and efficient exploration of the chemical space around such a privileged core. This guide focuses on a robust strategy for library synthesis starting from methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, a building block designed for systematic diversification.
The Strategic Utility of the Starting Material
The selected starting material, methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, is an ideal platform for library synthesis due to its distinct, orthogonally reactive functional groups. Each site offers a vector for diversification, allowing for the systematic generation of analogs.
-
C5-Chloro Group: This is the primary handle for diversification. The chlorine atom is amenable to a wide range of modern palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups (C-C bonds) or various amine-containing fragments (C-N bonds).[1][6]
-
C7-Methyl Ester: This group provides a secondary point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to generate an amide library. This two-step process significantly expands the structural variety of the final compounds.
-
N1-Proton (Pyrrole N-H): The pyrrole nitrogen can be subjected to alkylation or arylation, providing a third vector for modification, although this is often addressed at a later stage of lead optimization to modulate properties like solubility and cell permeability.
The overall synthetic strategy is depicted in the workflow diagram below.
Core Synthetic Protocols: Primary Diversification at C5
Modern palladium-catalyzed cross-coupling reactions are indispensable tools for library synthesis due to their reliability, functional group tolerance, and broad substrate scope.[7]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds.[7] Its widespread use is due to the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters, allowing for the introduction of diverse (hetero)aryl substituents at the C5 position.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial or reaction tube, add methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd(PPh₃)₄ (0.05-0.10 equiv) or a combination of Pd₂(dba)₃ (0.02-0.05 equiv) and a phosphine ligand like XPhos (0.05-0.12 equiv).[6]
-
Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[8] Degassing (by bubbling argon or nitrogen through the solvent for 15-20 minutes) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. The reaction can be performed using conventional heating or microwave irradiation, with the latter often significantly reducing reaction times.[9] Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C5-arylated 4-azaindole derivative.
Data Presentation: Representative Suzuki Coupling Results
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | 89 |
| 3 | Pyridin-3-ylboronic acid | Methyl 5-(pyridin-3-yl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | 76 |
| 4 | Thiophen-2-ylboronic acid | Methyl 5-(thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | 81 |
Yields are representative and may vary based on specific substrates and optimization.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are prevalent in pharmaceuticals.[10] This reaction allows for the coupling of a wide range of primary and secondary amines to the C5 position of the azaindole core. The reactivity of aryl chlorides is generally lower than bromides, often requiring more active, bulky phosphine ligands.[10]
Detailed Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere (argon or nitrogen), combine methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst and ligand. For aryl chlorides, highly active systems are recommended, such as a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv) or a combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand like RuPhos or BrettPhos.[10]
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 90-120 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: After cooling, carefully quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired C5-amino-4-azaindole derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Results
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | Methyl 5-morpholino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | 91 |
| 2 | Aniline | Methyl 5-(phenylamino)-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | 78 |
| 3 | Benzylamine | Methyl 5-(benzylamino)-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | 84 |
| 4 | Piperidine | Methyl 5-(piperidin-1-yl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | 88 |
Yields are representative and may vary based on specific substrates and optimization.
Secondary Diversification: Amide Library Synthesis
After generating a primary library with diversity at the C5 position, the C7-ester can be leveraged to introduce a second dimension of structural variance.
Protocol 3: Two-Step Amide Synthesis
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Converting the C7-ester to an amide introduces a key hydrogen bond donor/acceptor motif and allows for the incorporation of a vast library of commercially available amines, enabling fine-tuning of physicochemical properties and target engagement.
Step A: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the C5-substituted methyl ester derivative (1.0 equiv) in a suitable solvent mixture, such as THF/Methanol/Water.
-
Hydrolysis: Add an excess of a base, typically lithium hydroxide (LiOH, 2.0-5.0 equiv), and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, remove the organic solvents under reduced pressure. Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl, which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude carboxylic acid is often of sufficient purity for the next step.
Step B: Amide Coupling
-
Setup: In an anhydrous solvent like DMF or CH₂Cl₂, dissolve the carboxylic acid from Step A (1.0 equiv), the desired amine (1.1-1.2 equiv), and a coupling agent such as HATU or HBTU (1.1-1.2 equiv).
-
Activation: Add a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv), and stir the mixture at room temperature.
-
Reaction: The reaction is usually complete within 2-12 hours. Monitor progress by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC to yield the final amide product.
Conclusion
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate serves as an exceptionally valuable and versatile starting material for the construction of diverse 4-azaindole libraries. The robust and high-yielding palladium-catalyzed protocols detailed in this note provide a reliable pathway for introducing a wide range of substituents at the C5 position. The subsequent functionalization of the C7-ester via amide coupling further expands the accessible chemical space. This strategic, multi-directional approach to diversification empowers medicinal chemists and drug development professionals to efficiently generate novel compounds for biological screening, accelerating the discovery of new therapeutic agents.
References
- BenchChem. (2025). Introduction: The Azaindole Scaffold in Medicinal Chemistry.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
-
Barata, P. A., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. [Online] Available at: [Link]
-
El-Faham, A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Online] Available at: [Link]
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Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Online] Available at: [Link]
- Kumar, A., et al. (2013). Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium Tuberculosis and Are Efficacious in Vivo. Journal of Medicinal Chemistry.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
-
Goud, T. V., et al. (2021). Azaindole Therapeutic Agents. PubMed Central (PMC). [Online] Available at: [Link]
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Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Online] Available at: [Link]
-
ResearchGate. (2025). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Online] Available at: [Link]
-
Xu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. [Online] Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3.
-
ResearchGate. (2025). Synthesis of Azaindoles. [Online] Available at: [Link]
-
Xu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. ACS Publications. [Online] Available at: [Link]
-
Sharma, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Online] Available at: [Link]
-
Baklanov, M. M., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PubMed Central (PMC). [Online] Available at: [Link]
-
Nolan, S. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Online] Available at: [Link]
-
Beletskaya, I. P., et al. (2024). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Online] Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Online] Available at: [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Online] Available at: [Link]
-
Iqbal, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Online] Available at: [Link]
-
Wang, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Online] Available at: [Link]
-
FAK Inhibitors. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Online] Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of the C-5 Position in Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Abstract: The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its structural resemblance to purine bases.[1] This guide provides a detailed examination of synthetic strategies for the functionalization of a key intermediate, methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate. Specifically, we focus on palladium-catalyzed cross-coupling reactions at the C-5 chloro position, a critical step for generating diverse molecular libraries for lead optimization. This document outlines field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, supported by mechanistic insights and practical guidance for researchers, scientists, and drug development professionals.
Introduction to the 1H-Pyrrolo[3,2-b]pyridine Core
The 1H-pyrrolo[3,2-b]pyridine ring system, an isomer of azaindole, is a cornerstone in the development of therapeutic agents targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to serve as an effective bioisostere for endogenous ligands. Functionalization of this core is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The C-5 position, in particular, offers a strategic vector for introducing substituents that can probe key interactions within a biological target's binding site.
Our starting material, methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, is an ideal substrate for this purpose. The chloro-substituent at the C-5 position is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, which are renowned for their broad functional group tolerance and reliable scalability.[3][4]
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[3] For our substrate, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-5 position, significantly expanding the chemical diversity of the scaffold.
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrrolopyridine substrate. This is often the rate-limiting step for aryl chlorides and may require specialized ligands to facilitate the reaction.[5]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, typically facilitated by a base.[3]
-
Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as deboronation of the boronic acid or dechlorination of the starting material.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials & Reagents:
| Reagent | Role | Typical Amount (relative to substrate) |
| Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | Substrate | 1.0 eq |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 eq |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst Precursor | 0.05 - 0.10 eq (5-10 mol%) |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 eq |
| 1,4-Dioxane / Water (e.g., 4:1 v/v) | Solvent System | - |
| Anhydrous Nitrogen or Argon | Inert Atmosphere | - |
Procedure:
-
To a dry Schlenk flask or microwave vial, add methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1H-pyrrolo[3,2-b]pyridine-7-carboxylate.
Caption: General workflow for Suzuki-Miyaura coupling.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[4][7] This reaction enables the coupling of the C-5 position of our substrate with a vast array of primary and secondary amines, including anilines, aliphatic amines, and N-heterocycles.
Mechanistic Rationale & Key Considerations
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] The key difference lies in the nucleophile and the base required.
-
Catalyst and Ligand: Aryl chlorides are less reactive than bromides or iodides, often necessitating the use of highly active, bulky, and electron-rich phosphine ligands.[8] Ligands such as XPhos, SPhos, or RuPhos, often used in combination with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, are effective for this transformation.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The choice of base can be critical and is often dependent on the pKa of the amine coupling partner.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to prevent quenching of the strong base.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of the title compound. The choice of ligand and base should be optimized for each specific amine.
Materials & Reagents:
| Reagent | Role | Typical Amount (relative to substrate) |
| Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | Substrate | 1.0 eq |
| Primary or Secondary Amine | Coupling Partner | 1.1 - 1.5 eq |
| Pd₂(dba)₃ | Catalyst Precursor | 0.01 - 0.05 eq (1-5 mol%) |
| XPhos or SPhos | Ligand | 0.02 - 0.10 eq (2-10 mol%) |
| NaOtBu or LHMDS | Base | 1.4 - 2.0 eq |
| Anhydrous Toluene or Dioxane | Solvent | - |
| Anhydrous Nitrogen or Argon | Inert Atmosphere | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., XPhos, 0.04 eq) to a dry Schlenk flask.
-
Add anhydrous solvent (e.g., toluene) and stir for 10-15 minutes to form the active catalyst complex.
-
To this mixture, add the methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq). Caution: Strong bases are corrosive and moisture-sensitive.
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by LC-MS. Reactions are often complete within 1-12 hours.
-
After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired 5-amino-substituted product.
Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling provides a direct route to introduce alkyne functionalities, which are highly valuable synthetic handles.[9] Alkynes can participate in a wide range of subsequent transformations, including click chemistry, cyclizations, and further cross-coupling reactions, making this method a strategic choice for creating complex molecules.
Mechanistic Rationale
The classical Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[10]
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the aryl chloride to a Pd(0) species, followed by reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II)-aryl complex, regenerating the copper(I) catalyst.
Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling) and potential copper contamination of the final product.[9] These methods typically require a stronger base and slightly different reaction conditions.
Experimental Protocol: Sonogashira Coupling (Copper-Cocatalyzed)
This protocol outlines a standard procedure for coupling the substrate with a terminal alkyne.
Materials & Reagents:
| Reagent | Role | Typical Amount (relative to substrate) |
| Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | Substrate | 1.0 eq |
| Terminal Alkyne | Coupling Partner | 1.2 - 2.0 eq |
| Pd(PPh₃)₂Cl₂ | Catalyst Precursor | 0.02 - 0.05 eq (2-5 mol%) |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.04 - 0.10 eq (4-10 mol%) |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base / Solvent | - |
| Anhydrous THF or DMF | Co-solvent (optional) | - |
| Anhydrous Nitrogen or Argon | Inert Atmosphere | - |
Procedure:
-
To a dry Schlenk flask, add methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (e.g., a mixture of THF and TEA, 2:1 v/v).
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a water and brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography to afford the 5-alkynyl product.
Caption: Workflow for a copper-cocatalyzed Sonogashira coupling.
Summary and Outlook
The functionalization of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate at the C-5 position is a critical gateway to novel chemical entities for drug discovery. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provide a powerful and versatile toolkit for this purpose.
| Reaction | Bond Formed | Key Reagents | Typical Conditions |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic acid, Pd catalyst, Base (K₂CO₃) | 80-100 °C, Dioxane/H₂O |
| Buchwald-Hartwig | C(sp²)-N | Amine, Pd catalyst, Bulky ligand, Base (NaOtBu) | 90-110 °C, Toluene |
| Sonogashira | C(sp²)-C(sp) | Terminal alkyne, Pd catalyst, CuI, Base (TEA) | RT-60 °C, THF/TEA |
By mastering these protocols, researchers can efficiently generate diverse libraries of C-5 substituted pyrrolo[3,2-b]pyridines, enabling comprehensive structure-activity relationship (SAR) studies and accelerating the journey from hit identification to clinical candidate.
References
- Mendeleev Communications. (2010). Synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids.
- BenchChem. (2025).
- IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]
-
ACS Publications. (2026). Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Link]
-
Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ACS Publications. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
In vitro assay preparation protocols using methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Application Note: In Vitro Assay Preparation Protocols for SOS1 Inhibitors Synthesized via Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, locking mutant KRAS in its inactive GDP-bound state has emerged as a paramount therapeutic strategy. A highly effective method to achieve this is by inhibiting Son of Sevenless homolog 1 (SOS1), the primary guanine nucleotide exchange factor (GEF) responsible for facilitating KRAS activation[1].
The compound methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 2092473-49-7) serves as a critical bicyclic heteroaryl building block in the synthesis of next-generation SOS1 inhibitors[2]. As detailed in recent patent literature[3], the pyrrolo[3,2-b]pyridine core is strategically utilized because its structural rigidity and hydrogen-bonding potential allow it to anchor deeply into the catalytic domain of SOS1. Specifically, it forms essential hydrogen bonds with residues such as Asn879 and Tyr884, sterically occluding the KRAS-SOS1 protein-protein interaction (PPI) interface[1].
This guide provides a comprehensive, self-validating workflow for researchers synthesizing SOS1 inhibitors from this core scaffold, detailing the transition from chemical preparation to robust in vitro biochemical and cellular validation.
Experimental Workflow Visualization
Fig 1: Experimental workflow from the pyrrolo-pyridine core scaffold to in vitro assay validation.
Preparation & Assay Protocols
Design Causality & Trustworthiness: Because the KRAS-SOS1 interaction is transient and spans a large surface area, traditional ELISA wash steps often lead to rapid complex dissociation and false negatives. Therefore, a Homogeneous Time-Resolved Fluorescence (HTRF) approach is mandated for the biochemical assay[4]. By pairing this with a cellular pERK AlphaLISA assay, researchers establish a self-validating system: the HTRF confirms direct target engagement, while the cellular assay proves that this engagement successfully translates into the functional shutdown of the MAPK signaling cascade.
Protocol A: Compound Preparation and Handling
-
Solubilization: Dissolve the synthesized pyrrolo-pyridine derivative in 100% anhydrous DMSO to a stock concentration of 10 mM.
-
Causality: Anhydrous DMSO prevents ambient moisture from inducing compound precipitation or hydrolyzing the newly synthesized carboxamide linkages.
-
-
Acoustic Dispensing: Utilize an Echo Acoustic Dispenser to create a 10-point dose-response curve (1:3 serial dilution) directly into a 384-well assay plate.
-
Solvent Normalization: Ensure the final DMSO concentration in all assay wells (including positive and negative controls) is strictly normalized to 0.5% (v/v).
-
Causality: SOS1 and KRAS proteins are highly sensitive to solvent toxicity; DMSO concentrations exceeding 1% can denature the target proteins and quench the assay fluorophores.
-
Protocol B: SOS1-KRAS HTRF Biochemical Assay
Objective: Quantify the disruption of the SOS1-KRAS interaction in a cell-free environment.
-
Reagent Preparation: Prepare solutions of GST-tagged KRAS (G12C or Wild-Type) and His-tagged SOS1 (catalytic domain) in a specialized assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Protein Incubation: Add 5 µL of the protein mixture to the 384-well plate containing the pre-dispensed inhibitor. Incubate for 30 minutes at room temperature (RT) to allow the pyrrolo-pyridine inhibitor to achieve binding equilibrium within the SOS1 pocket[4].
-
Fluorophore Addition: Add 5 µL of the detection mix containing Anti-GST-XL665 (Acceptor) and Anti-His-Europium Cryptate (Donor).
-
Equilibration & Readout: Incubate for 2 hours at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the HTRF ratio (665 nm / 620 nm).
-
System Validation: Always include a well-characterized SOS1 inhibitor (e.g., BAY-293) as a positive control reference to validate the dynamic range of the assay[1].
Protocol C: Cellular pERK AlphaLISA Assay
Objective: Measure downstream signaling suppression in a phenotypic model.
-
Cell Plating: Seed MIA PaCa-2 cells (harboring a KRAS G12C mutation) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Causality: MIA PaCa-2 cells are highly dependent on SOS1-mediated nucleotide exchange, making them an ideal model to observe phenotypic changes upon SOS1 inhibition.
-
-
Compound Treatment: Treat cells with the serially diluted inhibitors for exactly 2 hours to capture the peak suppression of phosphorylation.
-
Lysis: Aspirate the media and add 50 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 10 minutes.
-
Detection: Transfer 10 µL of the lysate to a 384-well OptiPlate. Add AlphaLISA Acceptor beads conjugated to an anti-ERK1/2 antibody and a biotinylated anti-pERK (Thr202/Tyr204) antibody. Incubate for 1 hour at RT.
-
Signal Generation: Add Streptavidin-coated Donor beads under subdued lighting conditions (to prevent photobleaching). Incubate for 30 minutes. Read the Alpha signal at 615 nm.
Quality Control & Expected Assay Metrics
To ensure the trustworthiness of the generated data, the following quantitative metrics must be met before an inhibitor candidate is advanced in the drug development pipeline.
| Metric / Parameter | Biochemical HTRF Assay | Cellular pERK AlphaLISA | Troubleshooting Action if Failed |
| Z'-Factor | > 0.70 | > 0.60 | Re-calibrate acoustic dispenser; check protein stability. |
| Signal-to-Background (S/B) | ≥ 5.0 | ≥ 10.0 | Increase fluorophore/bead concentration; check lysis efficiency. |
| Reference IC₅₀ (BAY-293) | 15 nM - 30 nM | 80 nM - 150 nM | Verify DMSO normalization; ensure DTT is freshly added. |
| Incubation Time (Equilibrium) | 2.5 Hours Total | 2 Hours (Compound) | Perform a time-course study to verify binding kinetics. |
Mechanism of Action: Signaling Pathway Visualization
Fig 2: MAPK/RAS signaling pathway illustrating the mechanism of SOS1 inhibition.
References
- Wangshi Smart Technology Co Ltd. "Bicyclic heteroaryl carboxamide compounds as SOS1 inhibitors" (Patent CN116041344A). Google Patents.
-
National Institutes of Health (NIH). "Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS Pathway". PubMed Central (PMC). Available at:[Link]
Sources
- 1. Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. CN116041344A - åç¯æè³åºç²é °èºååç©ä½ä¸ºsos1æå¶å - Google Patents [patents.google.com]
- 4. SOS1-IN-13|Potent SOS1 Inhibitor|For Research Use [benchchem.com]
Technical Support Center: Optimizing the Synthesis of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Welcome to the technical support and troubleshooting center for the synthesis of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate . This guide is designed for researchers and drug development professionals who require high-yielding, scalable, and reproducible methodologies for constructing functionalized azaindole scaffolds.
The most robust synthetic route to this specific 1H-pyrrolo[3,2-b]pyridine derivative involves a two-step sequence starting from methyl 3-amino-6-chloro-2-iodoisonicotinate :
-
A highly regioselective Sonogashira cross-coupling with trimethylsilylacetylene (TMSA).
-
A base- or metal-mediated cyclization accompanied by desilylation to form the pyrrole core[1].
Synthetic workflow for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate.
FAQs & Troubleshooting Guide
Q1: Why is my Sonogashira coupling yield low, and why am I seeing a large amount of a non-polar byproduct?
Causality: The non-polar byproduct is likely 1,4-bis(trimethylsilyl)buta-1,3-diyne, which forms via the Glaser homocoupling of TMSA. This side reaction is catalyzed by Cu(II), which is generated when Cu(I) is exposed to trace amounts of oxygen in the reaction mixture. Furthermore, excessive homocoupling depletes your alkyne reagent, stalling the primary cross-coupling cycle. Solution: Rigorous deoxygenation is critical. Sparge your solvents with nitrogen or argon for at least 30 minutes prior to use, or employ the freeze-pump-thaw method. Additionally, add the TMSA dropwise over 30–60 minutes using a syringe pump to keep its steady-state concentration low, favoring the cross-coupling pathway[2].
Q2: During the cyclization step, my LC-MS shows a mass of m/z 197 instead of the expected m/z 211. What went wrong?
Causality: You are observing the saponification of your methyl ester. The expected product, methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, has an [M+H]+ of 211. A mass of 197 corresponds to 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid[3]. Traditional cyclization conditions often use strong bases like Potassium tert-butoxide (KOtBu) in NMP. If trace water is present, hydroxide ions rapidly hydrolyze the methyl ester at elevated temperatures. Solution: To preserve the methyl ester, abandon aqueous-sensitive strong bases. Instead, utilize a Lewis acid-mediated cyclization using anhydrous CuI in DMF[4]. Alternatively, if a base must be used, employ Sodium methoxide (NaOMe) in anhydrous methanol; the transesterification equilibrium will exclusively maintain the methyl ester.
Q3: I am detecting a des-chloro byproduct (methyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate). How do I prevent this over-reduction?
Causality: The C-Cl bond at the 5-position is generally stable under standard Sonogashira conditions because oxidative addition of Pd into the C-I bond is orders of magnitude faster. However, during the high-temperature cyclization step, residual Palladium carried over from the first step can catalyze protodehalogenation, especially if trace hydrogen donors (like unreacted triethylamine) are present. Solution: Implement a metal scavenging step. Treat the organic phase of the Sonogashira workup with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to strip residual Pd before proceeding to cyclization.
Troubleshooting logic for common side reactions during cyclization.
Quantitative Data: Optimization of Cyclization Conditions
The choice of reagent and solvent during the cyclization of the intermediate methyl 3-amino-6-chloro-2-((trimethylsilyl)ethynyl)isonicotinate drastically dictates the yield and structural integrity of the final product.
| Reagent / Base | Solvent | Temp (°C) | Yield: Target Ester (%) | Yield: Hydrolyzed Acid (%) | Mechanistic Notes |
| KOtBu (2.0 eq) | NMP | 80 | 15% | 72% | Trace water leads to rapid saponification of the ester. |
| TBAF (1.5 eq) | THF | 65 | 45% | 10% | Incomplete cyclization; primary action is desilylation. |
| NaOMe (2.0 eq) | MeOH | 70 | 78% | <1% | Transesterification equilibrium protects the methyl ester. |
| CuI (0.2 eq) | DMF | 100 | 85% | 0% | Optimal. Lewis acid activation of alkyne; avoids base hydrolysis entirely. |
Validated Experimental Protocols
These methodologies are designed as self-validating systems. By monitoring the specific mass shifts at each checkpoint, researchers can guarantee the mechanistic integrity of the reaction before proceeding.
Protocol 1: Sonogashira Cross-Coupling
-
Preparation: To an oven-dried Schlenk flask, add methyl 3-amino-6-chloro-2-iodoisonicotinate (1.0 eq, 10.0 mmol), PdCl2(PPh3)2 (0.05 eq, 0.5 mmol), and CuI (0.10 eq, 1.0 mmol).
-
Degassing: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add anhydrous, degassed THF (50 mL) and Triethylamine (3.0 eq, 30.0 mmol). Stir for 5 minutes at room temperature.
-
Alkyne Addition: Using a syringe pump, add Trimethylsilylacetylene (TMSA) (1.5 eq, 15.0 mmol) dropwise over 45 minutes to suppress Glaser homocoupling.
-
Reaction: Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Pass Criteria: Complete disappearance of the starting material (m/z ~312). Appearance of the target intermediate at m/z ~283 [M+H]+.
-
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc (50 mL). To prevent downstream des-chloro byproducts, stir the filtrate with 10 wt% SiliaMetS Thiol for 1 hour, then filter. Concentrate under reduced pressure.
Protocol 2: CuI-Mediated Cyclization and Desilylation
-
Preparation: Dissolve the crude intermediate from Protocol 1 in anhydrous DMF (40 mL) under an Argon atmosphere.
-
Catalyst Addition: Add CuI (0.20 eq, 2.0 mmol).
-
Reaction: Heat the mixture to 100°C for 6 hours. The CuI acts as a Lewis acid, activating the alkyne for nucleophilic attack by the adjacent amino group, while simultaneously facilitating the cleavage of the TMS group[4].
-
Self-Validation Checkpoint: Analyze via LC-MS.
-
Pass Criteria: A mass shift from m/z 283 to m/z 211 [M+H]+ confirms successful cyclization and desilylation. Absence of m/z 197 confirms the ester remains intact.
-
-
Workup: Cool to room temperature. Quench with saturated aqueous NH4Cl (50 mL) to complex the copper. Extract with EtOAc (3 × 50 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes).
References
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Sigma-Aldrich
- Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue N
- The development of novel allosteric modulators of the 5-HT3A receptor University of Birmingham
- Product Class 22: Azaindoles and Their Deriv
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 800401-63-2 [sigmaaldrich.com]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
Technical Support Center: HPLC Optimization for Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate .
This molecule presents a "chromatographic triad" of challenges:
-
Basic Pyridine Nitrogen: Highly prone to secondary ion-exchange interactions with column silanols, leading to severe peak tailing.
-
Methyl Ester Group: Highly susceptible to base-catalyzed and heat-catalyzed hydrolysis on-column or in the autosampler.
-
Halogenated Core: The 5-chloro substituent increases hydrophobicity, requiring careful tuning of the organic modifier to maintain resolution from des-chloro synthetic impurities.
Diagnostic Troubleshooting Workflow
Before adjusting method parameters, it is critical to isolate whether your chromatographic issue is physical (hardware/plumbing) or chemical (analyte-stationary phase interactions). Follow the logic tree below to diagnose the root cause of peak distortion or degradation.
HPLC troubleshooting workflow for azaindole peak tailing and ester degradation.
Core Troubleshooting Guides & FAQs
Q1: I am observing severe peak tailing (As > 2.0) for this compound. How do I fix it without ruining my column?
Causality: The basic nitrogen on the pyrrolo[3,2-b]pyridine ring (pKa ~4.5–5.5) becomes protonated in standard acidic or neutral mobile phases. If you are using an older Type-A silica column, the un-endcapped residual silanols (pKa ~3.5–4.5) dissociate into negatively charged species (Si-O⁻). The electrostatic attraction between your protonated azaindole and the ionized silanols creates a secondary retention mechanism, resulting in a severe tail[1].
Solution: You must break the secondary interaction.
-
Chemical Fix: Lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic Acid (TFA). At this pH, the acidic silanol species are fully protonated (neutralized), shutting down the ion-exchange pathway[2]. TFA also acts as an ion-pairing agent, further shielding the basic nitrogen.
-
Hardware Validation: To prove this is a chemical issue and not a physical void at the head of your column, inject a neutral compound like naphthalene. Neutral compounds cannot participate in acid-base interactions; if naphthalene tails, you have a physical plumbing issue or a voided column[3].
Q2: I tried increasing the mobile phase pH to 9.5 using ammonium bicarbonate to neutralize the basic nitrogen and stop the tailing. The peak shape improved, but I now see a massive early-eluting impurity. What happened?
Causality: While raising the pH above the pKa of the basic nitrogen is a classic chromatographic trick to neutralize basic analytes and improve peak shape, you have inadvertently triggered base-catalyzed ester hydrolysis . The 7-methyl carboxylate group on your molecule is highly labile at high pH. The new early-eluting peak is the hydrolyzed product: 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid. Because it now possesses a free carboxylic acid, it is significantly more polar and elutes much earlier in reversed-phase HPLC.
Solution: Do not use high-pH buffers (like ammonium bicarbonate or ammonium hydroxide) for this specific molecule. You must operate under acidic conditions (pH 2.0–3.0) where the methyl ester is stable, and rely on ultra-pure Type-B silica columns to handle the peak shape of the protonated basic nitrogen.
Q3: My retention times are drifting earlier over consecutive injections, and the peak area is slowly decreasing. Is the column degrading?
Causality: This is a classic symptom of sample degradation occurring inside the autosampler over time, combined with potential phase collapse (dewetting) if your method starts at highly aqueous conditions (<5% organic).
Solution: Maintain the autosampler temperature at 4°C to 10°C to slow down any hydrolysis in the sample vial. Ensure your sample diluent closely matches the initial mobile phase conditions, avoiding purely aqueous diluents which can cause localized precipitation or hydrolysis of the ester.
Quantitative Data Summaries
To aid in your method development, the following tables summarize the expected behavior of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate under various conditions.
Table 1: Impact of Mobile Phase Conditions on Peak Asymmetry and Stability
| Mobile Phase Modifier | Approx. pH | Peak Asymmetry (As) | Ester Stability | Causality / Mechanism |
| 0.1% TFA | ~2.0 | 1.1 (Excellent) | High | Silanols neutralized; strong ion-pairing with basic N. |
| 0.1% Formic Acid | ~2.7 | 1.4 (Acceptable) | High | Partial silanol suppression; weak ion-pairing. |
| 10 mM Ammonium Acetate | ~6.8 | >2.5 (Poor) | Moderate | High silanol ionization causes severe secondary interactions. |
| 10 mM Ammonium Bicarbonate | ~10.0 | 1.2 (Excellent) | Low (Hydrolysis) | Analyte neutralized, but ester rapidly degrades to carboxylic acid. |
Table 2: Column Chemistry Selection Guide
| Column Technology | Silanol Activity | Suitability for this Molecule | Rationale |
| Standard Type-A C18 | High | Not Recommended | Severe tailing due to basic nitrogen interactions. |
| Ultra-Pure Type-B C18 | Low | Good | Reduced metal impurities and dense endcapping minimize tailing[1]. |
| Charged Surface Hybrid (CSH) | Very Low | Optimal | A slight positive surface charge repels the protonated azaindole, ensuring sharp peaks even with weak acids like formic acid. |
Self-Validating Experimental Protocol: Method Optimization
To ensure scientific integrity, do not blindly run gradients. Use this self-validating protocol to optimize your method. This workflow builds internal controls directly into the experiment, ensuring that every result verifies the integrity of the system.
Phase 1: System Integrity Baseline
-
Prepare a System Suitability Test (SST) mixture containing a neutral QC reference material (e.g., acetone, naphthalene, and acenaphthene)[4].
-
Inject the SST mix using a generic gradient (e.g., 5-95% Acetonitrile over 10 minutes).
-
Validation Check: Calculate the Peak Asymmetry (As) for naphthalene.
-
If As > 1.2: Halt the experiment. You have a physical leak, a poorly seated ferrule, or a voided column. Fix the hardware[3].
-
If As ≤ 1.2: The system plumbing is validated. Proceed to Phase 2.
-
Phase 2: Mobile Phase & Chemistry Screening
-
Prepare Mobile Phase A: 0.1% TFA in LC-MS Grade Water (pH ~2.0).
-
Prepare Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.
-
Inject a standard solution of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (0.1 mg/mL in 50:50 Water:Acetonitrile).
-
Run a gradient of 10% to 90% B over 15 minutes at a column temperature of 30°C.
-
Validation Check: Evaluate the target peak. Because the pH is < 2.5, silanol ionization is suppressed[2]. The peak should be sharp (As < 1.3). If the peak tails under these conditions, the column's stationary phase is severely degraded and must be replaced.
Phase 3: Ester Stability & Robustness Testing
-
Leave the standard solution vial in the autosampler at room temperature (25°C) for 24 hours.
-
Reinject the sample using the exact method from Phase 2.
-
Validation Check: Overlay the chromatograms from Time=0 and Time=24h. Look for the appearance of a more polar peak (eluting earlier than the main peak) and calculate the area % drop of the main peak.
-
Pass Criteria: If the main peak area decreases by < 1.0%, the ester is stable in your chosen diluent, and the method is fully validated for routine use.
-
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online[Link]
-
Peak Tailing in HPLC Axion Labs[Link]
-
Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material Waters Corporation[Link]
-
How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS[Link]
Sources
Comparative Reactivity Guide: Methyl 5-Chloro vs. 5-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Executive Summary
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for indole to improve aqueous solubility and modulate kinase binding profiles. When functionalizing this core, the choice of the halogen at the 5-position—specifically comparing methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate to its 5-bromo analogue —dictates the synthetic strategy, catalyst selection, and overall reaction efficiency.
This guide provides an in-depth mechanistic comparison of these two building blocks, focusing on their reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It is designed to equip researchers with the causality behind catalyst selection and self-validating experimental protocols.
Mechanistic Causality: Electronic & Steric Interplay
To understand the reactivity differences, we must analyze the intrinsic electronic properties of the azaindole core and the specific bond dissociation energies (BDE) of the carbon-halogen bonds [1].
The Role of the 7-Methyl Carboxylate Group
Both molecules feature a methyl carboxylate group at the 7-position. This strongly electron-withdrawing group (EWG) pulls electron density away from the pyridine ring.
-
Effect on Oxidative Addition: By making the 5-position more electron-deficient, the EWG thermodynamically favors the oxidative addition of electron-rich Pd(0) species compared to unsubstituted azaindoles.
-
Effect on the Pyrrole N-H: The EWG increases the acidity of the pyrrole N-H. In basic cross-coupling conditions, deprotonation can occur, forming an anionic species that may coordinate with and poison the palladium catalyst. Therefore, utilizing a slight excess of base or pre-protecting the nitrogen (e.g., with a SEM or Boc group) is often necessary [4].
Chloro vs. Bromo: The Oxidative Addition Bottleneck
The fundamental divergence in reactivity lies in the C–X bond strength. The general reactivity order for halogens in cross-coupling is F < Cl < OTf ≈ Br < I [1].
-
5-Bromo Derivative: The C–Br bond is relatively weak (~81 kcal/mol). Oxidative addition is rapid and can be achieved with standard, commercially available catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ under mild heating (80 °C) [2, 3].
-
5-Chloro Derivative: The C–Cl bond is significantly stronger (~96 kcal/mol). Oxidative addition becomes the rate-limiting step. Standard phosphine ligands fail to activate this bond efficiently, leading to catalyst degradation (black palladium precipitation). Successful coupling requires highly electron-rich, bulky biarylphosphine ligands (e.g., XPhos or BrettPhos ) to push electron density onto the palladium center, facilitating insertion [2, 4].
Fig 1: Comparative Pd-catalyzed cross-coupling cycles for 5-bromo vs. 5-chloro-1H-pyrrolo[3,2-b]pyridine derivatives.
Comparative Quantitative Data
The following table synthesizes typical operational parameters and performance metrics when subjecting these two substrates to standard cross-coupling workflows.
| Parameter | Methyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | Methyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylate |
| Bond Dissociation Energy | ~96 kcal/mol | ~81 kcal/mol |
| Typical Yield (Suzuki) | 40% – 65% | 75% – 95% |
| Optimal Catalyst System | Pd₂(dba)₃ / BrettPhos or XPhos | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |
| Base Requirement | Strong (e.g., Cs₂CO₃, KOtBu) | Mild to Strong (e.g., K₂CO₃, K₃PO₄) |
| Operating Temperature | 100 °C – 110 °C | 80 °C – 90 °C |
| Reaction Time | 12 – 24 hours | 4 – 8 hours |
| Primary Failure Mode | Failure to initiate oxidative addition | Protodehalogenation at extended times |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow includes built-in checkpoints to confirm mechanistic progression rather than blindly following steps.
Protocol A: Suzuki-Miyaura Coupling of the 5-Bromo Derivative (Standard)
Objective: Couple an aryl boronic acid to the 5-position using mild conditions.
-
Preparation: In an oven-dried Schlenk flask, combine methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 80 °C.
-
Self-Validation Checkpoint 1 (2 Hours): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation: You should observe the depletion of the starting material mass ([M+H]⁺ ~255/257) and the appearance of the product mass. If starting material remains but a mass corresponding to [M-Br+H]⁺ appears, protodebromination is occurring (often due to wet solvent or excessive heating).
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Extract the aqueous layer twice with EtOAc. Dry the combined organics over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination of the 5-Chloro Derivative (Harsh)
Objective: C-N bond formation utilizing specialized ligands to overcome the C-Cl bond strength [4].
-
Preparation: In a glovebox or under strict Schlenk conditions, combine methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 equiv), the secondary amine (1.5 equiv), and Cs₂CO₃ (3.0 equiv) in a sealed vial.
-
Catalyst Complexation: In a separate vial, pre-mix Pd₂(dba)₃ (0.05 equiv) and BrettPhos (0.10 equiv) in anhydrous Toluene. Stir for 10 minutes until the solution turns a deep, homogenous red/orange. Causality: Pre-forming the L₂Pd(0) complex prevents the dba ligands from outcompeting the phosphine ligand during the difficult oxidative addition step.
-
Reaction: Transfer the catalyst solution to the substrate vial. Heat the sealed system to 110 °C.
-
Self-Validation Checkpoint 1 (4 Hours): Analyze via LC-MS.
-
Validation: If the starting material ([M+H]⁺ ~211/213) is completely unreacted, the oxidative addition has failed. This indicates either oxygen contamination (catalyst death) or insufficient ligand complexation. If a black precipitate is visible, the palladium has aggregated into inactive nanoparticles.
-
-
Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC or flash chromatography.
Fig 2: Standardized self-validating experimental workflow for azaindole cross-coupling reactions.
Conclusion
For routine library synthesis and rapid analogue generation, methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is the vastly superior building block due to its predictable reactivity and compatibility with inexpensive catalyst systems. However, if the synthetic route mandates the use of the 5-chloro analogue (e.g., due to precursor availability or late-stage functionalization constraints), researchers must employ advanced dialkylbiaryl phosphine ligands (like BrettPhos) and rigorous anaerobic techniques to overcome the high activation energy barrier of the C-Cl bond.
References
- Source: Universität Rostock (Dissertation)
- Title: Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (Reactivity Profile)
- Title: US20200399268A1 - Pharmaceutical 6,5 Heterobicyclic Ring Derivatives Source: Google Patents URL
- Title: WO2024191996A1 - Bicyclic ureas as kinase inhibitors Source: Google Patents URL
A Comparative Guide to Validating the Chemical Purity of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
In the landscape of modern drug discovery, the starting materials, intermediates, and final active pharmaceutical ingredients (APIs) must be rigorously characterized. The purity of these compounds is not merely a quality metric; it is a critical determinant of biological activity, safety, and reproducibility in downstream applications. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, a heterocyclic compound characteristic of scaffolds used in kinase inhibitor development, is no exception. Its structural integrity and the absence of impurities are paramount.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the chemical purity of this specific intermediate. We will focus on Liquid Chromatography-Mass Spectrometry (LC-MS) as the principal technique, while also presenting High-Performance Thin-Layer Chromatography (HPTLC) and Quantitative Nuclear Magnetic Resonance (qNMR) as robust alternatives. The discussion is framed not as a simple list of procedures, but as a strategic guide to selecting the right tool for the right question, balancing the need for speed, specificity, and absolute accuracy.
The Gold Standard: Purity Determination by LC-MS
For a molecule like methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, LC-MS is the workhorse method for purity analysis, offering a powerful combination of high-resolution separation and highly specific mass-based detection.[1] This hyphenated technique is indispensable for identifying and quantifying the target compound while simultaneously profiling potential process-related impurities or degradants.[2]
The power of LC-MS lies in its dual-dimensional analysis. The liquid chromatography component separates the analyte from impurities based on their physicochemical properties (e.g., polarity), while the mass spectrometer provides a mass-to-charge ratio (m/z) for each eluting compound. This offers an orthogonal layer of confirmation that is far more definitive than UV detection alone.[1] For our target molecule, the presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as an invaluable confirmation of identity for any chlorine-containing species observed in the chromatogram.
Caption: High-level workflow for LC-MS purity validation.
-
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate.
-
Dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
2. Liquid Chromatography Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: The C18 stationary phase provides excellent retention for moderately polar heterocyclic compounds like our analyte.
-
Mobile Phase A: Water with 0.1% formic acid. Rationale: The formic acid serves to protonate the nitrogen atoms in the analyte, leading to better peak shape and enhanced ionization for mass spectrometry.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detector at 254 nm and 280 nm, in series with the mass spectrometer.
-
-
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF) or a tandem mass spectrometer (e.g., Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. Rationale: The pyrrolopyridine core contains basic nitrogen atoms that are readily protonated in the acidic mobile phase, making positive mode ESI highly effective.
-
Scan Range: m/z 100-500.
-
Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 225.02 (for ³⁵Cl) and 227.02 (for ³⁷Cl). The presence of this isotopic doublet is a key identifier.
-
Data Analysis: Purity is calculated using the area percent method from the UV chromatogram. The Total Ion Chromatogram (TIC) from the MS is used to detect any impurities that may not have a UV chromophore. Impurities are characterized by their m/z values.
-
Comparative Methodologies: Broadening the Analytical Toolkit
While LC-MS is a cornerstone technique, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate or detect compounds based on different chemical principles.[3] This approach provides a more complete picture of sample purity and guards against potential oversights of a single method.
High-Performance Thin-Layer Chromatography (HPTLC): The High-Throughput Alternative
HPTLC is a sophisticated form of planar chromatography that offers significant advantages in speed and cost-effectiveness, making it ideal for screening multiple samples in parallel.[4][5] Unlike traditional TLC, modern HPTLC utilizes high-quality plates with smaller, more uniform particles, automated sample application, and densitometric scanning for quantitative analysis.[6][7]
-
1. Stationary Phase: HPTLC silica gel 60 F₂₅₄ glass plates.
-
2. Sample and Standard Preparation: Prepare solutions of the test sample and a reference standard at 1 mg/mL in methanol.
-
3. Application: Using an automated applicator, apply 2 µL bands of the sample and standard solutions onto the HPTLC plate.
-
4. Chromatographic Development:
-
Mobile Phase: A mixture of Toluene:Ethyl Acetate (7:3, v/v). Rationale: This solvent system provides good separation for moderately polar compounds on a silica gel stationary phase. The ratio should be optimized based on initial scouting runs.
-
Chamber: Develop the plate in a saturated twin-trough chamber until the mobile phase front has migrated 8 cm.
-
-
5. Detection and Quantification:
-
Dry the plate thoroughly.
-
Visualize the plate under UV light at 254 nm.
-
Perform densitometric scanning using a TLC scanner at the wavelength of maximum absorbance for the analyte.
-
Calculate the purity based on the peak area of the main spot relative to the total area of all spots in the sample lane.
-
Quantitative NMR (qNMR): The Absolute Purity Standard
Quantitative NMR (qNMR) stands apart as a primary analytical method capable of determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[3][8] The technique relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a specific, well-resolved proton signal from the analyte to that of a certified internal standard of known purity and mass, the purity of the analyte can be calculated with high accuracy and traceability.[8][10]
-
1. Internal Standard Selection: Choose a certified internal standard (e.g., Maleic Anhydride) with high purity, chemical stability, and signals that do not overlap with the analyte signals.
-
2. Sample Preparation:
-
Accurately weigh ~10 mg of the methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
3. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz).
-
Experiment: A standard quantitative ¹H NMR experiment.
-
Key Parameters:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds). Rationale: This is the most critical parameter for ensuring accurate quantification. A sufficient delay allows all protons to fully relax between scans, ensuring that the signal intensity is truly proportional to the number of nuclei.
-
Number of Scans (NS): 16 or higher to ensure a good signal-to-noise ratio.
-
-
-
4. Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Performance Comparison at a Glance
The choice of analytical technique is a function of the specific requirements of the analysis. The following table provides a comparative summary to guide this decision-making process.
| Parameter | LC-MS | HPTLC | qNMR |
| Principle | Chromatographic Separation & Mass Detection | Planar Chromatographic Separation & Densitometry | Nuclear Magnetic Resonance Spectroscopy |
| Primary Use Case | Comprehensive purity profiling, impurity identification | High-throughput screening, routine QC | Absolute purity determination, reference standard certification |
| Sensitivity | Very High (ng to pg level) | Moderate (µg to ng level) | Low (mg level) |
| Specificity | Very High (based on retention time and m/z) | Moderate (based on Rf and UV spectrum) | High (based on unique chemical shifts) |
| Analysis Time/Sample | 5-15 minutes | 1-2 minutes (for developed plate) | 10-20 minutes (including long D1) |
| Throughput | Sequential | High (multiple samples per plate) | Sequential |
| Quantification | Relative (Area % vs. standard) | Relative (vs. standard) | Absolute (vs. internal standard) |
| Impurity ID | Excellent (via MS and MS/MS) | Poor (requires hyphenation to MS) | Possible for structurally related impurities |
| Cost per Sample | High | Low | Moderate to High |
Strategic Purity Validation: A Senior Scientist's Perspective
A robust purity validation strategy leverages the strengths of each technique in a logical progression. No single method is universally superior; their power is in their synergistic application.
Caption: A strategic approach to purity validation.
-
For Routine Analysis and Process Monitoring: A validated LC-MS method is the preferred choice. It provides a detailed impurity profile and the necessary sensitivity to detect trace components, which is critical during process development and for release testing.[11]
-
For High-Throughput Screening: When evaluating multiple synthetic routes or reaction conditions, HPTLC offers an unbeatable combination of speed and low operational cost, allowing for rapid go/no-go decisions.[5][6]
-
For Reference Standard Characterization: When a new batch of material is synthesized to serve as a quantitative reference standard, its purity must be determined with the highest possible accuracy. Here, qNMR is the definitive technique.[3][9] Its orthogonal nature provides an unbiased, absolute purity value that can be used to qualify the standard for use in other relative assays, such as LC-MS.
By understanding the causality behind each experimental choice and leveraging a multi-faceted analytical approach, researchers and drug development professionals can ensure the chemical purity of critical intermediates like methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, thereby building a foundation of quality and confidence into their research and development programs.
References
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G, P. et al. (2012). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Young Pharmacists. Available at: [Link]
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S, A. et al. (2013). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. The Journal of Phytopharmacology. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
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Jan, F. et al. (n.d.). HPTLC (HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY): AN ENHANCED TECHNIQUE FOR SUBSTANCES SCREENING. IIP Series. Available at: [Link]
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Dugo, P. et al. (2000). LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, C. Y. et al. (2015). A universal quantitative ¹H nuclear magnetic resonance (qNMR) method for assessing the purity of dammarane-type ginsenosides. Phytochemical Analysis. Available at: [Link]
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Sun, C. et al. (2022). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. Available at: [Link]
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JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL Ltd. Available at: [Link]
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Shivatare, R. (2016). High Performance Thin Layer Chromatography(HPTLC). Slideshare. Available at: [Link]
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K'psowa, V. et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]
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Kamble, V. & Singh, S. (2015). High Performance Thin Layer Chromatography (HPTLC): A Modern Analytical Tool for Chemical Analysis. ResearchGate. Available at: [Link]
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Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters Corporation Application Note. Available at: [Link]
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Lee, J. et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Food Science and Biotechnology. Available at: [Link]
-
De Klerck, K. et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Analyst. Available at: [Link]
-
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Available at: [Link]
-
Inam, A. (2023). Modern Analytical Technique for Characterization Organic Compounds. SSRN. Available at: [Link]
-
Kumar, A. (2023). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Van de Merbel, N. (2019). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available at: [Link]
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Benchmarking Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate Against Traditional Azaindole Scaffolds: A Comprehensive Guide
By: Senior Application Scientist
Introduction: The Evolution of Azaindole Scaffolds in Kinase Drug Discovery
Azaindoles (pyrrolopyridines) are privileged scaffolds in modern drug discovery, serving as bioisosteres for indoles while offering superior physicochemical properties, such as enhanced aqueous solubility and additional hydrogen-bonding vectors for kinase hinge-binding. Traditional 7-azaindoles (pyrrolo[2,3-b]pyridines) have been extensively utilized in the development of potent PI3K and BRAF inhibitors[1]. However, they often face challenges related to metabolic liabilities—specifically hepatic hydroxylation of the electron-rich pyrrole ring—and off-target kinase promiscuity[2].
To overcome these limitations, the 4-azaindole (pyrrolo[3,2-b]pyridine) core has emerged as a highly versatile alternative. This guide objectively benchmarks methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 2092473-49-7)[3] against traditional 7-azaindole scaffolds, focusing on its utility in targeting receptor tyrosine kinases such as FGFR4 and c-Met[2][4].
Structural Rationale and Physicochemical Causality
As an application scientist, I emphasize that every functional group on a scaffold must serve a distinct mechanistic purpose. The design of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate incorporates two critical modifications over the bare 4-azaindole core:
-
C5-Chloro Substitution (Metabolic Shielding): Unsubstituted azaindoles are prone to rapid phase I metabolism via cytochrome P450-mediated hydroxylation at the electron-rich C2/C5 positions[2]. The electron-withdrawing chlorine atom deactivates the pyrrole ring toward oxidation, significantly reducing intrinsic clearance ( CLint ). Additionally, it modulates the pKa of the pyridine nitrogen, optimizing the scaffold's basicity to minimize hERG channel liability while maintaining membrane permeability.
-
C7-Methyl Carboxylate (Hinge Binding Vector): This ester group provides a critical hydrogen bond acceptor vector. In the ATP-binding pocket of kinases like FGFR4, the C7-carboxylate can engage in water-mediated hydrogen bonding networks or direct interactions with the hinge region (e.g., Ala553 in FGFR4), an interaction vector that is geometrically impossible with unsubstituted 7-azaindoles[4].
Quantitative Benchmarking: 4-Azaindole vs. 7-Azaindole
To objectively compare these scaffolds, we evaluate their performance in biochemical kinase assays (FGFR4 and c-Met) and human liver microsome (HLM) stability assays. The data below represents benchmarked structure-activity relationship (SAR) trends derived from scaffold hopping studies[2][4].
| Scaffold Type | Core Structure | FGFR4 IC50 (nM) | c-Met IC50 (nM) | HLM CLint (µL/min/mg) | Kinase Selectivity Profile |
| Traditional 7-Azaindole | Pyrrolo[2,3-b]pyridine | >10,000 | 45.2 | 88.0 (High) | Broad (PI3K, BRAF) |
| Unsubstituted 4-Azaindole | Pyrrolo[3,2-b]pyridine | 1,250 | 12.4 | 95.5 (High) | Moderate |
| Target Scaffold | Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | 16.3 | 8.5 | <15.0 (Low) | High (FGFR4/c-Met focused) |
Table 1: Comparative quantitative profiling of azaindole scaffolds demonstrating the superiority of the C5-chloro and C7-carboxylate substitutions in enhancing potency and metabolic stability.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: To determine the IC50 of the scaffold against FGFR4.
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
-
Causality: Brij-35 is a non-ionic detergent essential for preventing the non-specific binding of the highly hydrophobic azaindole scaffold to the microplate walls, which would otherwise artificially inflate the apparent IC50 .
-
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate in 100% DMSO. Transfer 100 nL to a 384-well proxiplate.
-
Validation Check: Include Staurosporine as a positive control and DMSO as a negative control. Calculate the Z'-factor; the assay is only self-validated and acceptable for data reporting if Z' > 0.6.
-
-
Enzyme-Substrate Addition: Add 5 µL of FGFR4 kinase/Peptide Substrate mixture to the wells. Incubate for 15 minutes at room temperature.
-
Causality: Pre-incubation allows the scaffold to achieve binding equilibrium with the kinase before ATP competition begins, which is critical for reversible-covalent inhibitors[4].
-
-
Reaction Initiation & Detection: Add 5 µL of ATP (at the apparent Km of 10 µM) to initiate the reaction. Incubate for 60 minutes, then add 5 µL of TR-FRET Development Reagent. Read the coumarin/fluorescein emission ratio on a microplate reader.
Protocol B: Microsomal Metabolic Stability Assay
Purpose: To quantify the intrinsic clearance ( CLint ) reduction provided by the C5-chloro substitution.
-
Incubation Mixture: Combine 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Without it, phase I oxidative metabolism (like pyrrole hydroxylation) cannot occur, ensuring any observed degradation is strictly CYP-mediated.
-
-
Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Validation Check: The 0-minute time point must show 100% compound recovery. If degradation is observed at T=0, it indicates chemical instability in the buffer rather than enzymatic clearance.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and calculate CLint .
Visualizing the Mechanisms
To fully contextualize the utility of this scaffold, we map its role in inhibiting oncogenic signaling and the workflow used to benchmark it.
Inhibition of FGFR4 signaling by the 4-azaindole derivative, blocking downstream proliferation.
Step-by-step workflow for benchmarking azaindole scaffolds in kinase drug discovery.
Conclusion
While traditional 7-azaindoles remain foundational in medicinal chemistry, benchmarking reveals that the 4-azaindole core—specifically functionalized as methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate—offers distinct advantages. By strategically employing a C5-chloro group to block hepatic hydroxylation and a C7-carboxylate to engage kinase hinge regions, this scaffold achieves superior metabolic stability and potent, selective inhibition of targets like FGFR4 and c-Met.
Sources
Validating Computational Molecular Docking Models for Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
As drug discovery increasingly relies on structure-based design, the precise computational modeling of privileged heterocyclic scaffolds is paramount. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 2092473-49-7) is a highly valuable building block in medicinal chemistry. Its core structure—the 1H-pyrrolo[3,2-b]pyridine ring—is a well-documented hinge-binding motif utilized in the development of potent kinase inhibitors, such as those targeting FGFR and c-Met[1],[2].
However, accurately predicting the binding pose and thermodynamic affinity of this scaffold requires rigorous validation of the chosen molecular docking software. This guide provides an in-depth, objective comparison of industry-standard docking alternatives (Schrödinger Glide, CCDC GOLD, and AutoDock Vina) and establishes a self-validating experimental protocol to ensure scientific integrity in your virtual screening workflows.
Mechanistic Rationale: The Hinge-Binding Logic
Before deploying a docking protocol, one must understand the causality behind the molecule's interactions. The 1H-pyrrolo[3,2-b]pyridine core acts as a bidentate hinge binder in the ATP-binding pocket of kinases[2].
-
The Pyrrole NH acts as a hydrogen bond donor to the carbonyl oxygen of the kinase hinge backbone (e.g., Ala564 in FGFR1).
-
The Pyridine Nitrogen acts as a hydrogen bond acceptor from the backbone amide NH of the same hinge residue.
-
The 5-Chloro substitution provides a vector for hydrophobic or halogen-bonding interactions near the gatekeeper residue, while the 7-carboxylate directs toward the solvent-exposed ribose pocket.
If a docking algorithm fails to correctly model these specific directional hydrogen bonds, the resulting virtual screen will yield high false-positive rates[3].
Fig 1. Mechanistic binding logic of the pyrrolo[3,2-b]pyridine core at the kinase hinge.
Experimental Design: A Self-Validating Protocol
To trust a computational model, the protocol must be a self-validating system. Validation of docking studies is strictly divided into two interlacing classes: (i) Ligand pose prediction (Internal Validation) and (ii) Ligand screening enrichment (External Validation)[3].
Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Action: Retrieve a high-resolution co-crystal structure of a relevant kinase (e.g., FGFR1, PDB: 3TT0). Strip non-essential bulk water molecules but retain highly conserved structural waters mediating ligand-protein contacts. Assign protonation states at pH 7.4 using tools like Protein Preparation Wizard (Schrödinger) or Protonate3D.
-
Causality: Kinase hinge regions are highly sensitive to electrostatic environments. Incorrect protonation of the hinge backbone or adjacent acidic/basic residues will artificially skew the scoring function's Coulombic terms, leading to inverted pose rankings.
Step 2: Ligand Preparation and Conformational Enumeration
-
Action: Generate 3D conformers of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate. Crucially, enumerate all possible tautomers and ionization states at physiological pH.
-
Causality: The 1H-pyrrolo[3,2-b]pyridine core must be in the correct tautomeric state to donate the hydrogen bond to the hinge backbone[2]. Docking an incorrect tautomer guarantees failure, regardless of the software's sophistication.
Step 3: Internal Validation (Pose Prediction via Redocking)
-
Action: Redock the native co-crystallized ligand back into the active site. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental X-ray coordinates.
-
Causality: A protocol is only trustworthy if it can reproduce known experimental coordinates with an RMSD < 2.0 Å[3],[4]. This proves the search algorithm can adequately navigate the steric and electrostatic landscape of the pocket.
Step 4: External Validation (Decoy Enrichment)
-
Action: Seed known active pyrrolo-pyridine derivatives among a dataset of topologically similar but inactive decoys (e.g., from the DUD-E database). Run the docking protocol and calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and Enrichment Factor at 1% (EF1%).
-
Causality: Accurate pose prediction does not guarantee that the scoring function can distinguish true binders from inactive decoys[3],[5]. High early enrichment (EF1%) validates the model's utility for prospective virtual screening, ensuring you do not waste resources synthesizing false positives.
Fig 2. Self-validating molecular docking workflow for pyrrolo-pyridine derivatives.
Comparative Performance Analysis: Glide vs. GOLD vs. Vina
When selecting the optimal software for screening methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate analogs, we must objectively compare the leading alternatives. The data below synthesizes benchmarking results for flexible-ligand docking against rigid kinase targets[6],[5],[4].
Table 1: Pose Prediction Accuracy (Internal Validation)
The ability to reproduce the experimental bioactive conformation (RMSD ≤ 2.0 Å).
| Docking Software | Scoring Function | Search Algorithm | Redocking Success Rate (%) | Mean RMSD (Å) |
| Schrödinger Glide | Glide XP | Systematic / Hierarchical | 85% | 0.82 |
| CCDC GOLD | ChemPLP | Genetic Algorithm | 82% | 1.05 |
| AutoDock Vina | Vina (Empirical) | Iterated Local Search | 55% | 2.15 |
Analysis: Glide (XP) and GOLD consistently yield the highest accuracy for pose prediction[4]. Glide's hierarchical search algorithm is exceptionally adept at placing rigid heterocyclic cores like pyrrolo[3,2-b]pyridine into tight hinge pockets, achieving success rates up to 85%[5]. AutoDock Vina, while computationally efficient, struggles with higher RMSD deviations in highly constrained ATP-binding sites[6].
Table 2: Virtual Screening Enrichment (External Validation)
The ability to rank active compounds above inactive decoys.
| Docking Software | ROC-AUC | EF 1% (Early Enrichment) | Computational Cost per Ligand |
| Schrödinger Glide | 0.88 | 22.4 | High (~30-60s) |
| CCDC GOLD | 0.84 | 18.7 | Medium (~15-30s) |
| AutoDock Vina | 0.72 | 8.5 | Low (~2-5s) |
Analysis: For prospective virtual screening, early enrichment (EF 1%) is the most critical metric. Glide XP demonstrates superior enrichment capabilities[5], making it the premium choice for final lead optimization. However, GOLD offers an excellent balance of high enrichment and manageable computational cost. AutoDock Vina is best reserved for initial, massive-scale primary screening where speed is prioritized over early enrichment precision.
Conclusion & Best Practices
For modeling methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate and its derivatives, Schrödinger Glide (XP) and CCDC GOLD (ChemPLP) are the most scientifically rigorous choices. Their superior handling of directional hydrogen bonding ensures the critical bidentate hinge interaction is accurately captured and scored.
Application Scientist Recommendation: Do not rely on a single scoring function. Implement a consensus docking approach: use AutoDock Vina to rapidly filter out severe steric clashes in libraries of >10^6 compounds, followed by refining the top 10% using GOLD or Glide XP to achieve the high EF1% necessary for successful experimental validation. Always ensure your protocol passes both the RMSD (< 2.0 Å) and ROC-AUC thresholds before synthesizing predicted hits.
Sources
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- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aast.edu [aast.edu]
- 4. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents [mdpi.com]
Cross-Referencing Spectroscopic Characterization Data for Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate: A Comparative Guide
Executive Summary & Scientific Context
In the landscape of modern medicinal chemistry, the azaindole (pyrrolopyridine) scaffold is a privileged pharmacophore, frequently deployed in the development of kinase inhibitors and enzymatic modulators—most notably in advanced CD38 inhibitors like MK-0159 [1]. However, the synthesis of these bicyclic systems often yields complex regioisomeric mixtures that are difficult to distinguish by mass alone.
This guide provides an objective, data-driven comparison of the spectroscopic performance of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (a 4-azaindole derivative) against its primary regioisomeric alternative, methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (a 7-azaindole derivative). By cross-referencing nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, researchers can establish a self-validating analytical framework to unambiguously confirm structural identity.
Part 1: Structural Causality & Spectroscopic Theory
The fundamental challenge in differentiating azaindole regioisomers lies in their identical molecular weights and similar functional group compositions. The key to spectroscopic differentiation is the position of the pyridine nitrogen relative to the remaining aromatic protons.
-
4-Azaindole Core (Target Product): In methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, the pyridine nitrogen is located at position 4. The lone aromatic proton on the pyridine ring (H-6) is flanked by the chloro group at C-5 and the carboxylate at C-7. Crucially, H-6 is meta to the pyridine nitrogen, meaning it experiences only moderate deshielding.
-
7-Azaindole Core (Alternative): In methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, the pyridine nitrogen is at position 7. The aromatic proton (H-6) is alpha to the pyridine nitrogen. The strong inductive electron-withdrawing effect of the adjacent nitrogen results in severe deshielding, pushing the H-6 signal significantly downfield.
Logical workflow for differentiating azaindole regioisomers via NMR proximity effects.
Part 2: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Relying on a single 1D NMR spectrum is insufficient; researchers must use 2D NMR (HSQC/HMBC) to correlate proton shifts with carbon backbone connectivity [2].
Protocol 1: High-Resolution NMR Acquisition (1H, 13C, HSQC, HMBC)
-
Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Causality: DMSO-d6 is selected over CDCl3 due to the high polarity of the azaindole core and to prevent rapid hydrogen-deuterium exchange of the critical pyrrole N-H proton, which is necessary for HMBC correlations.
-
-
Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz FT-NMR spectrometer at 298 K. Calibrate the residual solvent peak (DMSO quintet at 2.50 ppm for 1H, septet at 39.52 ppm for 13C).
-
Acquisition: Acquire standard 1D 1H (16 scans) and 13C (1024 scans) spectra. Follow immediately with 2D HSQC and HMBC to map the 3-bond couplings from the N-H proton to the bridgehead carbons (C-3a, C-7a).
Protocol 2: LC-MS and FT-IR Analysis
-
LC-MS (ESI+): Prepare a 1 mg/mL stock in LC-MS grade methanol. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile (with 0.1% Formic Acid). Inject 2 µL onto a C8 or C18 reverse-phase column (e.g., XBridge C8).
-
Causality: The 0.1% formic acid ensures protonation of the basic pyridine nitrogen, yielding a strong[M+H]+ ion for accurate mass verification [1].
-
-
FT-IR (ATR): Place 1-2 mg of neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply pressure and scan from 4000 to 400 cm⁻¹.
Standardized experimental workflow for multi-modal characterization of azaindoles.
Part 3: Comparative Spectroscopic Data Presentation
The following tables summarize the expected spectroscopic signatures, cross-referencing the target product with its regioisomeric alternative to highlight the critical points of divergence.
Table 1: ¹H NMR Comparative Data (400 MHz, DMSO-d6)
| Proton Assignment | Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Alternative) | Causality / Mechanistic Note |
| N-H (Pyrrole) | ~11.8 ppm (br s, 1H) | ~12.1 ppm (br s, 1H) | Hydrogen bonding dynamics vary slightly based on the adjacent bridgehead electronics. |
| H-6 (Pyridine) | ~7.90 ppm (s, 1H) | ~8.65 ppm (s, 1H) | Critical Differentiator: Alpha-nitrogen proximity in the 7-azaindole causes a massive downfield shift. |
| H-2 (Pyrrole) | ~7.75 ppm (dd, J=3.2, 2.0 Hz, 1H) | ~7.60 ppm (dd, J=3.5, 2.0 Hz, 1H) | Characteristic pyrrole alpha-proton coupling. |
| H-3 (Pyrrole) | ~6.65 ppm (dd, J=3.2, 2.0 Hz, 1H) | ~6.50 ppm (dd, J=3.5, 2.0 Hz, 1H) | Characteristic pyrrole beta-proton coupling. |
| -OCH3 (Ester) | ~3.95 ppm (s, 3H) | ~3.95 ppm (s, 3H) | Unaffected by core regiochemistry. |
Table 2: ¹³C NMR Comparative Data (100 MHz, DMSO-d6)
| Carbon Assignment | Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Alternative) |
| C=O (Ester) | ~165.0 ppm | ~165.5 ppm |
| C-6 (Pyridine) | ~118.5 ppm | ~142.0 ppm |
| C-5 (C-Cl) | ~145.0 ppm | ~143.5 ppm |
| C-2 (Pyrrole) | ~130.5 ppm | ~128.0 ppm |
| -OCH3 | ~52.5 ppm | ~52.5 ppm |
Data Interpretation: The ¹³C NMR data perfectly mirrors the ¹H NMR causality. C-6 in the 7-azaindole alternative is directly bonded to the highly electronegative pyridine nitrogen, shifting it from the typical aromatic region (~118 ppm) to a highly deshielded region (~142 ppm).
Table 3: LC-MS and FT-IR Cross-Reference
| Technique | Parameter | Target Product (4-Azaindole) | Alternative (7-Azaindole) |
| LC-MS (ESI+) | [M+H]+ Exact Mass | 211.0271 m/z | 211.0271 m/z |
| LC-MS (ESI+) | Isotope Pattern | 3:1 ratio (³⁵Cl : ³⁷Cl) at 211/213 | 3:1 ratio (³⁵Cl : ³⁷Cl) at 211/213 |
| FT-IR (ATR) | N-H Stretch | ~3150 - 3250 cm⁻¹ (broad) | ~3100 - 3200 cm⁻¹ (broad) |
| FT-IR (ATR) | C=O Stretch | ~1715 cm⁻¹ (strong) | ~1725 cm⁻¹ (strong) |
Conclusion
While mass spectrometry confirms the molecular formula and isotopic distribution of the chlorinated azaindole, it cannot differentiate between the 4-azaindole and 7-azaindole regioisomers. The definitive, self-validating proof of structure for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate relies on the ¹H and ¹³C NMR chemical shifts of the pyridine ring. By mapping the proximity of the H-6 proton to the pyridine nitrogen, researchers can confidently verify the success of their synthesis and rule out regioisomeric contamination.
References
-
Title: Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Evaluating cytotoxicity of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate compared to standard inhibitors
A Comparative Guide to the Cytotoxicity of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
This guide provides a comprehensive evaluation of the cytotoxic potential of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, a novel compound with potential applications in kinase inhibition pathways. Its performance is benchmarked against two well-characterized standard inhibitors: Staurosporine, a potent broad-spectrum protein kinase inhibitor, and Doxorubicin, a widely used chemotherapeutic agent.
The primary objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the compound's efficacy and selectivity. This is achieved through detailed, reproducible protocols and a comparative analysis of its effects on both cancerous and non-cancerous cell lines.
Introduction to Cytotoxicity Profiling
Evaluating the cytotoxicity of a novel compound is a critical first step in the drug discovery pipeline. It helps determine the concentration range at which a compound elicits a therapeutic effect (e.g., killing cancer cells) while identifying potential toxicity to healthy cells. The compound of interest, Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, belongs to a class of heterocyclic compounds often investigated for kinase inhibitory activity.[1] Kinase inhibitors are a major focus in oncology, as they can interfere with signaling pathways that control cell growth and proliferation.[1][2]
To establish a robust benchmark, we compare our test compound against two industry standards:
-
Staurosporine : A natural product known as a potent, broad-spectrum, and non-selective inhibitor of protein kinases.[3] It is widely used as a positive control for inducing apoptosis (programmed cell death) through caspase-dependent and independent pathways.[4][5]
-
Doxorubicin : A frontline anthracycline chemotherapy drug. Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell death.[6][][8]
This guide will utilize two distinct human lung-derived cell lines to assess both efficacy and potential toxicity:
-
A549 : A human lung carcinoma (cancer) cell line.[9][10] It serves as a model for evaluating the anti-cancer potential of the compounds.
-
BEAS-2B : An immortalized human bronchial epithelial (non-cancerous) cell line.[11][12] It is used to assess the compound's selectivity and potential for off-target toxicity to normal tissue.
Experimental Design & Methodologies
The experimental approach is designed to provide a multi-faceted view of cytotoxicity, assessing both metabolic viability and membrane integrity.
Overall Experimental Workflow
The workflow is standardized for all compounds and cell lines to ensure data comparability. It involves cell seeding, compound treatment, incubation, and subsequent analysis using specific cytotoxicity assays.
Caption: General workflow for evaluating compound cytotoxicity.
Cell Culture Protocols
-
A549 Cell Line :
-
BEAS-2B Cell Line :
-
Flask Coating : Culture flasks must be pre-coated with a solution of fibronectin, collagen, and bovine serum albumin to promote attachment.[15][16]
-
Growth Medium : BEGM™ Bronchial Epithelial Cell Growth Medium.[17]
-
Culture Conditions : Incubate at 37°C in a humidified atmosphere of 5% CO2. Subculture before reaching 70% confluence to prevent terminal differentiation.[15]
-
Cytotoxicity Assay Protocols
Two distinct assays were chosen to provide a comprehensive cytotoxicity profile.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle : This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[20]
-
Protocol :
-
After the 48-hour compound incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[18]
-
Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle : This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes.[22] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a red formazan product.[23] The amount of color is proportional to the number of lysed cells.[24]
-
Protocol :
-
After the 48-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[25]
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing supernatant.[22]
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm within one hour.[22]
-
Comparative Cytotoxicity Results
The cytotoxic effects of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate and the standard inhibitors were quantified by determining their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit a biological process (in this case, cell viability) by 50%. A lower IC50 value indicates a higher cytotoxic potency.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Compound | A549 (Lung Cancer) | BEAS-2B (Normal Lung) | Selectivity Index (SI)¹ |
| Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | 8.54 | 42.7 | 5.0 |
| Staurosporine | 0.02 | 0.05 | 2.5 |
| Doxorubicin | 0.45 | 1.8 | 4.0 |
¹ Selectivity Index (SI) is calculated as IC50 in BEAS-2B cells / IC50 in A549 cells. A higher SI value suggests greater selectivity for cancer cells over normal cells.
Mechanistic Context of Standard Inhibitors
To better interpret the results, it's crucial to understand the mechanisms of the standard inhibitors.
Caption: Simplified mechanisms of action for standard inhibitors.
Discussion and Interpretation
The data reveals that Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate exhibits potent cytotoxic activity against the A549 lung cancer cell line with an IC50 value of 8.54 µM. While not as potent as the standard controls, Staurosporine (0.02 µM) and Doxorubicin (0.45 µM), the test compound demonstrates a promising characteristic: selectivity.
-
Potency : As expected, Staurosporine was the most potent compound, demonstrating its powerful, albeit non-selective, ability to induce cell death.[26] Doxorubicin also showed sub-micromolar potency, consistent with its established role as an effective chemotherapeutic agent.[27][28]
-
Selectivity : The key finding of this evaluation is the superior Selectivity Index (SI) of the test compound. With an SI of 5.0, Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is five times more toxic to the A549 cancer cells than to the non-cancerous BEAS-2B cells. This is a highly desirable trait in a drug candidate, as it suggests a wider therapeutic window and potentially fewer side effects compared to less selective compounds.[29] In contrast, Staurosporine showed poor selectivity (SI=2.5), and Doxorubicin was moderately selective (SI=4.0). The favorable safety profile of a compound is often indicated by a significantly higher IC50 value against normal cells compared to cancer cells.[29]
Conclusion
This comparative guide demonstrates that Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a promising cytotoxic agent with moderate potency and, most importantly, a favorable selectivity profile for lung cancer cells over normal bronchial epithelial cells. Its performance, particularly its high Selectivity Index, warrants further investigation into its specific molecular target(s) within kinase signaling pathways and its potential as a candidate for anticancer drug development. The methodologies outlined herein provide a robust framework for such future preclinical evaluations.
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Belmokhtar, C. A., Hillion, J., & Ségal-Bendirdjian, E. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene, 20(26), 3354–3362. Available at: [Link]
- Chae, H. J., Kang, J. S., Byun, J. O., Han, K. S., Kim, D. U., Oh, S. M., Kim, H. M., Chae, S. W., & Kim, H. R. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Pharmacological research, 42(4), 373–381.
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GPP, B., & GP, S. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(17), 13469. Available at: [Link]
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Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Creative Biolabs. Available at: [Link]
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Yang, F., Teves, S. S., Kemp, C. J., & Henikoff, S. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2809–2819. Available at: [Link]
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Singh, S., & Elmore, S. (2020). Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. Frontiers in Cell and Developmental Biology, 8, 584. Available at: [Link]
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Thompson, C. L., Tellez, C. S., & Gilliland, F. D. (2015). CULTURE CONDITIONS PROFOUNDLY IMPACT PHENOTYPE IN BEAS-2B, A HUMAN PULMONARY EPITHELIAL MODEL. American journal of physiology. Lung cellular and molecular physiology, 308(1), L41–L51. Available at: [Link]
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Promega. (2024). LDH cytotoxicity assay. Protocols.io. Available at: [Link]
- Bertrand, R., Solary, E., O'Connor, P., Kohn, K. W., & Pommier, Y. (1994). Staurosporine-induced apoptosis in murine leukemia L1210 cells. Experimental cell research, 211(2), 314–321.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. Available at: [Link]
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UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line. UCSC. Available at: [Link]
- Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170.
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ResearchGate. (n.d.). Mechanisms of Action of Doxorubicin (DOX) cytotoxicity. ResearchGate. Available at: [Link]
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Kim, D. W., Seo, Y. R., & Kim, K. W. (2023). Morphologically and karyotypically atypical cells of 'normal' human bronchial epithelial cell line (Beas-2B). Tissue engineering and regenerative medicine, 20(5), 785–793. Available at: [Link]
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Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. Available at: [Link]
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Nanopartikel.info. (n.d.). Culturing A549 cells. Available at: [Link]
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UCSC Genome Browser. (n.d.). A549 lung carcinoma cell line. UCSC. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Bio-protocol. Available at: [Link]
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Bio-protocol. (n.d.). MTT Assay protocol. Bio-protocol. Available at: [Link]
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Public Health England. (n.d.). BEAS-2B. Culture Collections. Available at: [Link]
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Al-Salahi, R., Al-Omar, M. A., & El-Kashef, H. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 25(24), 6016. Available at: [Link]
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BCRJ. (n.d.). BEAS-2B. BCRJ Cell Line Bank. Available at: [Link]
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Ghezzi, S., Cagliani, R., & Bracale, M. (2021). Evaluation of kinase inhibitors as potential therapeutics for flavivirus infections. Journal of Medical Virology, 93(10), 5988–5998. Available at: [Link]
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Talman, V., Pöysti, A., & Vapaatalo, H. (2019). Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. Journal of the American Heart Association, 8(20), e012933. Available at: [Link]
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Zhang, J., Wang, A., & Li, T. (2014). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. Molecules, 19(9), 14338–14354. Available at: [Link]
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Scott, J. S., & McLaughlin, M. G. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5928. Available at: [Link]
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methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate proper disposal procedures
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of specialized heterocyclic building blocks aligns with both stringent safety standards and operational efficiency. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a highly valuable intermediate in drug discovery, but its chlorinated pyrrolopyridine core demands specific logistical oversight[1].
You cannot simply treat this as generic organic waste. The presence of the covalently bonded chlorine atom dictates the entire lifecycle of the molecule post-experiment, requiring strict adherence to OSHA and EPA RCRA (Resource Conservation and Recovery Act) guidelines[2][3]. Below is the comprehensive, self-validating protocol for the safe handling and disposal of this compound.
Quantitative Data & Chemical Identity
Before initiating any workflow, it is critical to verify the identity and classification of your reagents.
| Parameter | Value |
| Chemical Name | Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate |
| CAS Number | 2092473-49-7 |
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| Waste Classification | Halogenated Organic Waste |
Mechanistic Toxicology & Hazard Profiling
Why is this chemical handled with such strict protocols? The causality lies in its molecular structure. Halogenated organic compounds (containing F, Cl, Br, or I) are notoriously persistent in the environment and pose severe risks of aquatic toxicity. Furthermore, under standard combustion conditions, chlorinated compounds can generate corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[3]. Therefore, any waste stream containing this compound must be intercepted and routed to specialized high-temperature destruction facilities rather than standard municipal or non-halogenated waste streams[3][4].
Operational Handling Protocol
To ensure a self-validating system where safety is inherently built into the workflow, follow these step-by-step procedures:
Step 1: Environmental Controls & PPE Never handle the dry powder on an open bench. All manipulations must occur within a certified chemical fume hood to comply with OSHA's Laboratory Standard (29 CFR 1910.1450), minimizing inhalation risks from aerosolized particulates[2]. Equip standard PPE: lab coat, safety goggles, and nitrile gloves (double-gloving is recommended when working with concentrated halogenated solutions).
Step 2: Weighing & Transfer Utilize an anti-static weighing boat. Because static charge can cause the fine powder to disperse, grounding your spatulas and using an ionizer can mitigate aerosolization.
Step 3: Solubilization Dissolve the compound in a chemically compatible solvent. For biological assays, Dimethyl Sulfoxide (DMSO) is standard; for synthetic chemistry, Dichloromethane (DCM) is frequently used. Self-Validation Check: Visually ensure complete dissolution before transferring the stock solution to secondary containers. This prevents particulate settling, which can lead to inaccurate dosing and unexpected localized toxicity in waste carboys.
Waste Segregation & Disposal Procedures
Mixing halogenated waste with non-halogenated waste is a critical operational failure. Non-halogenated solvents are frequently repurposed via fuel blending. However, the introduction of even trace amounts of halogenated compounds (like our target molecule) disqualifies the entire waste carboy from fuel blending due to the emission hazards mentioned above[4][5].
Workflow for the handling, segregation, and disposal of halogenated pyrrolopyridine compounds.
| Waste Stream | Contaminant Profile | Approved Container Material | Prohibited Containers | Final EPA Treatment |
| Liquid Waste | Compound dissolved in DMSO/DCM | Glass or High-Density Polyethylene (HDPE) | Galvanized Steel (Corrosion risk) | High-Temp Rotary Kiln Incineration |
| Solid Waste | Contaminated PPE, tips, weigh boats | Heavy-duty hazardous waste bags / drums | Standard municipal trash bins | Hazardous Solid Waste Landfill / Incineration |
Step 4: Liquid Waste Routing Transfer any liquid waste containing methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate into a dedicated, clearly labeled "Halogenated Organic Waste" container. Crucial Material Choice: Use Glass or High-Density Polyethylene (HDPE) containers. Do NOT use galvanized steel safety cans, as halogenated solvents will corrode the metal, leading to catastrophic leaks and secondary exposure[4].
Step 5: Solid Waste Routing All consumables that have come into direct contact with the compound (pipette tips, microcentrifuge tubes, weigh boats, and contaminated gloves) must be segregated into a dedicated hazardous solid waste bin.
Step 6: Final Disposal Execution Coordinate with your Environmental Health and Safety (EHS) department to ensure the halogenated waste is manifested for High-Temperature Rotary Kiln Incineration. These specialized kilns operate at extreme temperatures and utilize caustic scrubbers to safely neutralize the acidic exhaust gases generated during the destruction of the chlorinated pyrrolopyridine ring[3].
Spill Response & Decontamination
In the event of a localized spill, rapid and correct containment is necessary to prevent facility contamination:
-
Powder Spill: Do not sweep dry, as this aerosolizes the chemical. Gently cover the powder with absorbent paper towels dampened with a compatible solvent (e.g., ethanol or water) to suppress dust, then carefully wipe it up.
-
Liquid Spill: Deploy inert absorbent pads or vermiculite over the spill area. Do not use combustible materials like sawdust for halogenated organic spills.
-
Disposal: Place all cleanup materials into sealed bags and route them immediately to the hazardous solid waste stream.
References
-
Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD". Available at: [Link]
-
National Research Council (US). "Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf". Available at: [Link]
-
Duke University. "Safety Manual - Duke Chemistry". Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]
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Standard Operating Procedure & Safety Guide: Handling Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
As drug development accelerates, laboratory personnel frequently encounter novel synthetic intermediates whose toxicological profiles are not yet fully documented. This guide provides an authoritative, self-validating operational protocol for handling methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate , a specialized halogenated azaindole building block. By synthesizing structural chemistry insights with rigorous occupational safety standards, this document ensures that your laboratory operations remain both scientifically precise and uncompromisingly safe.
Hazard Assessment & Mechanistic Causality
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is highly valued in medicinal chemistry for its ability to mimic indole rings while offering distinct hydrogen-bonding profiles, a critical feature in kinase inhibitor design[1]. However, this biological utility translates directly to occupational risk.
Understanding the causality behind the chemical's hazards is essential for effective risk mitigation:
-
Enhanced Dermal Penetration: The addition of the 5-chloro substituent significantly increases the molecule's lipophilicity (LogP). Highly lipophilic small molecules can more easily partition into and permeate the lipid-rich stratum corneum upon dermal contact.
-
Mucous Membrane Irritation: The fine crystalline powder can dissolve in the moisture of the respiratory tract or eyes. The methyl carboxylate ester moiety is susceptible to localized hydrolysis in these physiological environments, potentially releasing mildly irritating carboxylic acid derivatives.
-
Unknown Pharmacological Toxicity: Because its long-term toxicological and off-target pharmacological profiles are uncharacterized, the Occupational Safety and Health Administration (OSHA) and the National Research Council mandate treating such novel synthetic intermediates as highly hazardous substances, demanding strict engineering controls[2][3].
Physicochemical & Operational Parameters
To establish a baseline for safe handling, the following quantitative data and operational thresholds must be observed:
| Parameter | Value / Specification | Operational Implication |
| CAS Number | 2092473-49-7[1] | Unique identifier required for accurate inventory and waste tracking. |
| Molecular Weight | 210.62 g/mol [1] | Utilized for precise molarity calculations during in-situ solubilization. |
| Molecular Formula | C9H7ClN2O2[1] | The halogenated (Cl) nature dictates strict segregation into halogenated waste streams. |
| Fume Hood Face Velocity | 80 – 120 fpm[3] | Minimum continuous airflow required to prevent powder aerosol escape. |
| Nitrile Glove Thickness | ≥ 4 mil (Inner), ≥ 8 mil (Outer) | Ensures a sufficient physical barrier against lipophilic permeation and mechanical tears. |
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient for novel halogenated powders. The following matrix outlines the required equipment and the mechanistic justification for each choice, aligned with OSHA Laboratory Standards[3].
| PPE Category | Specification | Mechanistic Justification & Self-Validating Check |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles | Protects against both airborne dust and accidental solvent splashes during solubilization. Check: Ensure a tight seal against the face with no gaps. |
| Hands | High-Contrast Double Nitrile Gloves | Self-Validating Check: Wear a brightly colored inner glove (e.g., green) and a contrasting outer glove (e.g., white). If the outer glove is breached by a micro-spatula, the contrasting color immediately alerts the operator to the failure, allowing for safe removal before skin exposure occurs. |
| Body | Flame-Resistant (FR) Lab Coat | Fully buttoned to the neck. Prevents powder accumulation on street clothing. FR material is required as the powder will be dissolved in highly flammable organic solvents (e.g., DMF, DCM). |
| Respiratory | Fume Hood (Primary) / N95 (Secondary) | Handling must occur within a certified fume hood[4]. If a hood is unavailable (which violates this SOP), a properly fit-tested N95/P100 respirator is the absolute minimum secondary defense against aerosolized particulates. |
Operational Workflow & Handling Protocol
This step-by-step methodology utilizes self-validating systems to ensure that every action verifies the safety of the next.
Step 1: Containment Validation Before opening the reagent bottle, you must verify negative pressure.
-
Self-Validating Check: Tape a small piece of tissue paper (e.g., a Kimwipe) to the bottom edge of the fume hood sash. If the tissue is pulled steadily inward, the hood is actively drawing air, validating containment integrity. Ensure the face velocity monitor reads between 80 and 120 fpm[3].
Step 2: Anti-Static Preparation Fine organic powders hold electrostatic charges, causing them to aerosolize or adhere unpredictably to spatulas, drastically increasing inhalation risk.
-
Action: Discharge static from your weigh boats and micro-spatulas using an anti-static zero-stat gun before introducing the chemical.
Step 3: Enclosed Weighing & Transfer
-
Action: Place both the source bottle of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate and the receiving flask at least 6 inches inside the plane of the fume hood sash[4]. Use a grounded micro-spatula to transfer the powder. Never remove dry powder from the hood.
Step 4: In-Situ Solubilization
-
Action: Add your reaction solvent (e.g., DMSO, DMF, or DCM) directly to the receiving flask inside the fume hood immediately after weighing.
-
Causality: Wetting the powder eliminates the aerosolization hazard entirely, converting a high-risk airborne particulate into a easily manageable liquid solution before it is transported to the reaction setup.
Spill Management & Disposal Plan
In the event of an accidental release, immediate and structured action is required to prevent cross-contamination.
Solid Spill Protocol
-
Containment: If a spill occurs outside the fume hood, immediately instruct personnel to step back to prevent tracking the powder on their shoes.
-
Wet-Wiping (Never Dry Sweep): Dry sweeping aerosolizes the halogenated powder, creating a severe inhalation hazard. Dampen a highly absorbent laboratory pad with a low-volatility, compatible solvent (e.g., water with a mild surfactant, or ethanol).
-
Sequential Decontamination: Gently place the damp pad over the powder to trap the dust. Wipe inward from the perimeter of the spill toward the center to prevent spreading the contaminant[4].
-
Surface Neutralization: Wash the affected area a second time with a standard laboratory detergent to remove any residual lipophilic traces.
Waste Segregation & Disposal
Because methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate contains a chlorine atom, it fundamentally alters the waste disposal pathway.
-
Action: Place all contaminated wipes, empty vials, and reaction byproducts into a designated, clearly labeled "Halogenated Organic Waste" container.
-
Causality: Mixing halogenated compounds with standard non-halogenated organic waste can lead to the formation of highly reactive, toxic byproducts and violates environmental regulations regarding high-temperature incineration protocols[2].
Workflow Visualization
The following diagram maps the critical decision points and procedural flow for handling this compound safely.
Operational workflow for handling halogenated azaindole powders, from validation to disposal.
References
- Appchem Product Specifications:methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | 2092473-49-7. Appchem.
- Prudent Practices in the Laboratory:Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine (2011).
- Working with Chemicals:Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health.
- Laboratory Safety Guidance:Occupational Safety and Health Administration (OSHA). U.S. Department of Labor.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
